molecular formula C8H17NO2 B133605 (S)-3-Amino-4-methylpentanoic acid ethyl ester CAS No. 142342-78-7

(S)-3-Amino-4-methylpentanoic acid ethyl ester

Cat. No.: B133605
CAS No.: 142342-78-7
M. Wt: 159.23 g/mol
InChI Key: UEXXWHOBPJEQJJ-ZETCQYMHSA-N
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Description

(S)-3-Amino-4-methylpentanoic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (3S)-3-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXWHOBPJEQJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-4-methylpentanoic acid ethyl ester: A Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-methylpentanoic acid ethyl ester, a chiral β-amino ester, has emerged as a molecule of significant interest within the pharmaceutical industry. Its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA), combined with a specific stereochemical configuration, positions it as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its primary applications, with a particular focus on its role in the development of anticonvulsant and analgesic drugs.

Physicochemical Properties

This compound, also known by its CAS Number 142342-78-7, is a derivative of β-leucine.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₇NO₂[2]
Molecular Weight 159.23 g/mol [2]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds
Boiling Point Not experimentally determined in searches
Melting Point Not experimentally determined in searches
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.[3][4]Inferred from structural similarity

Synthesis and Manufacturing

The synthesis of this compound is intrinsically linked to the production of Pregabalin. A common and efficient route involves the reduction of its cyano precursor, (S)-3-cyano-5-methylhexanoic acid ethyl ester.

Key Synthetic Pathway: Reduction of a Cyano Intermediate

This method is favored for its stereospecificity, ensuring the desired (S)-enantiomer is produced with high purity.

G cluster_0 Synthesis of this compound start (S)-3-cyano-5-methylhexanoic acid ethyl ester reagent Reducing Agent (e.g., H₂, Raney Nickel) start->reagent Reduction product This compound reagent->product

Caption: Synthetic pathway from the cyano precursor.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with (S)-3-cyano-5-methylhexanoic acid ethyl ester and a suitable solvent, typically ethanol or methanol.

  • Catalyst Addition: A catalytic amount of Raney Nickel or a palladium-on-carbon (Pd/C) catalyst is added to the mixture.[5][6] The choice of catalyst can influence reaction conditions and efficiency.

  • Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then stirred at a controlled temperature and pressure until the reduction of the nitrile group is complete.

  • Work-up: Upon completion, the catalyst is carefully filtered off. The solvent is then removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Rationale for Experimental Choices: The use of catalytic hydrogenation is a well-established and scalable method for the reduction of nitriles to primary amines. Raney Nickel and Pd/C are preferred catalysts due to their high activity and selectivity, minimizing the formation of byproducts. The reaction is typically carried out in alcoholic solvents due to the good solubility of the starting material and product.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the protons on the carbon backbone, the amino group, and the isopropyl group. The chemical shifts and coupling patterns provide a detailed map of the proton environment within the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield (typically in the 170-180 ppm region).[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine)3300-3500 (broad)
C-H stretch (alkane)2850-3000
C=O stretch (ester)1735-1750
C-O stretch (ester)1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z = 159.23. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage at the alpha-carbon to the carbonyl group.[8][9]

Applications in Drug Development

The primary and most significant application of this compound is as a key chiral intermediate in the synthesis of Pregabalin .

Role in Pregabalin Synthesis

Pregabalin, marketed under the trade name Lyrica, is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and fibromyalgia. The (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid is the active form of the drug. The synthesis of Pregabalin from this compound typically involves the hydrolysis of the ester group to the corresponding carboxylic acid, followed by a Hoffman rearrangement or a similar synthetic transformation to introduce the aminomethyl group.

G cluster_1 Pregabalin Synthesis Pathway start This compound intermediate (S)-3-Amino-4-methylpentanoic acid start->intermediate Ester Hydrolysis product Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) intermediate->product Further Transformation (e.g., Hofmann Rearrangement)

Caption: Role as a key intermediate in Pregabalin synthesis.

The use of this specific chiral intermediate is crucial for producing the enantiomerically pure API, which is essential for its therapeutic efficacy and safety profile.

Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis, particularly in the presence of strong acids or bases. The primary amine group imparts basic properties to the molecule and can react with acids to form ammonium salts. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere to prevent degradation.

Conclusion

This compound is a vital chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and functional groups make it an ideal precursor for the enantioselective synthesis of complex drug molecules like Pregabalin. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is paramount for researchers and scientists engaged in the development and manufacturing of these life-saving therapeutics. The methodologies outlined in this guide provide a solid foundation for the efficient and controlled utilization of this important chemical entity.

References

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Sources

A Technical Guide to the Stereoselective Synthesis of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Amino-4-methylpentanoic acid ethyl ester is a pivotal chiral building block in the synthesis of various pharmaceutically active compounds, most notably as a key intermediate for the anticonvulsant drug Pregabalin. The stereochemistry at the C3 position is critical for its biological activity, necessitating highly stereoselective synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for obtaining the (S)-enantiomer of 3-amino-4-methylpentanoic acid ethyl ester. We will delve into the mechanistic underpinnings of asymmetric synthesis, resolution of racemates, and biocatalytic methods. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Chiral β-Amino Ester

β-Amino acids and their derivatives are fundamental components in the architecture of numerous biologically active molecules, including peptides and small molecule pharmaceuticals.[1] (S)-3-Amino-4-methylpentanoic acid and its esters are of particular interest due to their structural relation to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The controlled, enantioselective synthesis of these compounds is a subject of intense research, driven by the demand for optically pure active pharmaceutical ingredients (APIs). This guide will explore the primary methodologies to achieve high enantiopurity for the title compound, a critical precursor in several industrial syntheses.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule can be broadly categorized into three main strategies:

  • Asymmetric Synthesis: Building the desired stereocenter from a prochiral precursor using a chiral catalyst, reagent, or auxiliary.

  • Resolution: Separating a racemic mixture of the target molecule or a precursor into its constituent enantiomers.

  • Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product as a starting material.

This guide will focus on the most prevalent and industrially scalable of these: asymmetric synthesis and resolution, with a discussion on the burgeoning field of biocatalysis which often combines elements of both.

Asymmetric Synthesis Pathways

Asymmetric synthesis offers the most elegant and atom-economical approach to chiral molecules by directly creating the desired stereoisomer.[2] Several powerful methods have been developed for the synthesis of chiral β-amino esters.

Asymmetric Conjugate Addition (Aza-Michael Reaction)

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of β-amino carbonyl derivatives.[3]

One effective strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. (S,S)-(+)-pseudoephedrine has proven to be a highly effective chiral auxiliary in this context.[3]

Workflow:

aza_michael_auxiliary start α,β-Unsaturated Amide (derived from (S,S)-(+)-pseudoephedrine) adduct β-Amino Amide Adduct (High Diastereoselectivity) start->adduct Aza-Michael Addition -90 °C, Toluene nucleophile Lithium Benzylamide (e.g., from n-BuLi, Benzylamine, TMEDA) nucleophile->adduct hydrolysis Acid Hydrolysis adduct->hydrolysis Removal of Auxiliary esterification Esterification hydrolysis->esterification product (S)-3-Amino-4-methylpentanoic acid ethyl ester esterification->product hydroamination start α,β-Unsaturated Ester intermediate β-Cuprated Intermediate start->intermediate Hydrocupration cu_hydride [CuH-Chiral Ligand] cu_hydride->intermediate product (S)-β-Amino Ester intermediate->product Amination aminating_reagent Electrophilic Aminating Reagent (e.g., 1,2-benzisoxazole) aminating_reagent->product

Figure 2: General Scheme for Catalytic Asymmetric Hydroamination.

Key Advantages:

  • Atom Economy: Catalytic in nature, requiring only a small amount of the chiral ligand and copper source.

  • Directness: Provides a direct route to the β-amino ester from a readily available α,β-unsaturated ester. [1]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral compounds. For β-amino esters, this typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor.

The synthesis of (S)-Pregabalin often utilizes a key intermediate, (S)-3-cyano-5-methylhexanoic acid ethyl ester, which can be produced via asymmetric hydrogenation of a corresponding unsaturated cyano-ester. [4][5]A similar strategy can be applied to generate the target molecule of this guide.

Workflow:

hydrogenation start Ethyl 3-amino-4-methylpent-2-enoate (or related N-protected enamine) product (S)-3-Amino-4-methylpentanoic acid ethyl ester start->product Asymmetric Hydrogenation (H2 gas) catalyst Chiral Rhodium Catalyst (e.g., Rh-(R,R)-Me-DuPHOS) catalyst->product

Figure 3: Asymmetric Hydrogenation of an Enamine Precursor.

Causality of Experimental Choices:

  • The choice of chiral phosphine ligand (e.g., Me-DuPHOS) is critical. The ligand coordinates to the rhodium center, creating a chiral environment that directs the delivery of hydrogen to one face of the double bond. [4]* The substrate, a β-enamino ester, is synthesized from the corresponding β-keto ester.

  • Hydrogen pressure and temperature are optimized to achieve high conversion and enantioselectivity. [6]

    Method Chiral Source Typical ee/de Advantages Disadvantages
    Chiral Auxiliary Aza-Michael (S,S)-(+)-pseudoephedrine >95% de [3] High diastereoselectivity, recoverable auxiliary. Stoichiometric use of chiral auxiliary, multi-step process.
    Catalytic Hydroamination Chiral Ligand (e.g., phosphine) High ee [1] Catalytic, atom-economical, direct. May require specialized ligands and reagents.

    | Asymmetric Hydrogenation | Chiral Catalyst (e.g., Rh-DuPHOS) | >99% ee [4]| High enantioselectivity, industrially scalable. | Requires high-pressure equipment, catalyst can be expensive. |

Table 1: Comparison of Asymmetric Synthesis Methods.

Resolution of Racemic Mixtures

Resolution strategies involve the synthesis of a racemic mixture of the target compound or a precursor, followed by separation of the enantiomers. While often less efficient than asymmetric synthesis, resolution can be a practical approach, especially when a cost-effective method for racemate synthesis is available. [7]

Enzymatic Kinetic Resolution

Biocatalysts, particularly enzymes like lipases and esterases, can exhibit high enantioselectivity, making them excellent tools for kinetic resolution. [8][9]In a kinetic resolution, the enzyme preferentially reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Workflow for Enzymatic Resolution:

enzymatic_resolution racemate Racemic Ethyl 3-amino- 4-methylpentanoate product_s (S)-Ethyl 3-amino- 4-methylpentanoate (unreacted) racemate->product_s Enantioselective N-acylation product_r N-Acyl-(R)-Ethyl 3-amino- 4-methylpentanoate (product) racemate->product_r Enantioselective N-acylation enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->product_r

Figure 4: Enzymatic Kinetic Resolution via N-acylation.

Causality of Experimental Choices:

  • Candida antarctica lipase B (CALB) is a widely used and robust enzyme that can selectively acylate the (R)-enantiomer of a β-amino ester. [10]* By allowing the reaction to proceed to approximately 50% conversion, the unreacted (S)-enantiomer can be isolated with high enantiomeric excess.

  • The acylated (R)-enantiomer can be easily separated from the unreacted (S)-amino ester by standard chromatographic or extraction techniques.

Experimental Protocol (General Procedure): [10]1. Racemic ethyl 3-amino-4-methylpentanoate is dissolved in an appropriate organic solvent (e.g., butyl butanoate, which can also act as the acyl donor). 2. Immobilized lipase (e.g., Novozym 435) is added to the solution. 3. The suspension is stirred at a controlled temperature (e.g., 40-50 °C). 4. The reaction progress is monitored by chromatography (GC or HPLC) until approximately 50% conversion is reached. 5. The enzyme is filtered off, and the mixture is separated to isolate the unreacted (S)-ester.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic amino acid (obtained by hydrolysis of the ester) with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Key Considerations:

  • The choice of resolving agent is crucial for efficient separation.

  • This method can be labor-intensive and may require multiple recrystallization steps to achieve high optical purity.

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is a well-explored area, driven by its importance as a pharmaceutical intermediate. Asymmetric synthesis, particularly through catalytic methods like asymmetric hydrogenation and conjugate addition, offers the most efficient and scalable routes. These methods provide high enantioselectivity and are often preferred in industrial settings.

Biocatalysis is an increasingly important tool, offering environmentally friendly conditions and exceptional selectivity. The use of ene-reductases and lipases for the synthesis of pregabalin intermediates highlights the potential of these methods. [8]Future research will likely focus on the development of novel, more active, and selective catalysts (both chemical and biological) to further improve the efficiency, cost-effectiveness, and sustainability of these synthetic pathways.

References

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(S)-3-Amino-4-methylpentanoic acid ethyl ester literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, properties, and applications of (S)-3-Amino-4-methylpentanoic acid ethyl ester , a critical


-amino acid derivative used in peptidomimetic drug design.

Synthesis, Properties, and Applications in Medicinal Chemistry[1]

Executive Summary & Molecule Profile

This compound (often handled as the hydrochloride salt) is the ethyl ester of


-leucine  (also known as 

-homovaline). Unlike natural

-amino acids, this

-amino acid derivative carries the amino group at the C3 position, conferring unique conformational properties and resistance to enzymatic degradation. It serves as a foundational building block for

-peptides (foldamers)
and novel pharmaceutical agents requiring extended metabolic half-lives.
Chemical Identity
PropertyDetail
IUPAC Name Ethyl (3S)-3-amino-4-methylpentanoate
Common Names L-

-Leucine ethyl ester;

-Homovaline ethyl ester
CAS Number 864871-50-1 (Hydrochloride); 40469-85-0 (Parent Acid)
Molecular Formula

(Free base)
Molecular Weight 159.23 g/mol (Free base); 195.69 g/mol (HCl salt)
Stereochemistry (S)-enantiomer (derived from L-Valine homologation)

Structural Logic & Significance

To understand the utility of this molecule, one must distinguish its lineage. Although frequently termed "


-leucine" due to its isomerism with L-Leucine, it is structurally the homolog of L-Valine .
  • 
    -Valine:  2-amino-3-methylbutanoic acid (Isopropyl group at 
    
    
    
    -position).
  • Target Molecule: 3-amino-4-methylpentanoic acid (Isopropyl group at

    
    -position).
    

Why this matters: The insertion of a methylene (


) group into the backbone introduces additional rotatable bonds, allowing the formation of stable secondary structures (helices, sheets) that mimic natural proteins but are invisible to proteases.

Synthesis Protocol: The Arndt-Eistert Homologation

The most authoritative and scalable route to this compound is the Arndt-Eistert homologation starting from N-Boc-L-Valine . This pathway preserves stereochemical integrity and allows for the direct formation of the ethyl ester via a Wolff rearrangement in ethanol.

Reaction Workflow Diagram

ArndtEistert Valine N-Boc-L-Valine (Starting Material) MixedAnh Mixed Anhydride (Intermediate) Valine->MixedAnh iBuOCOCl, NMM THF, -15°C Diazo $alpha$-Diazoketone (Activated Species) MixedAnh->Diazo CH2N2 (ether) 0°C to RT Wolff Wolff Rearrangement (Ketene Intermediate) Diazo->Wolff PhCOOAg, Et3N EtOH, Heat/Sonication Product (S)-3-Amino-4-methyl- pentanoic acid ethyl ester Wolff->Product Deprotection (HCl/Dioxane) (Optional step for salt)

Figure 1: Step-wise synthesis via Arndt-Eistert homologation. The Wolff rearrangement in ethanol directly yields the ethyl ester.

Detailed Methodology

Safety Warning: Diazomethane (


) is explosive and toxic.[1] Use a blast shield, dedicated glassware (no ground joints), and generate in situ or handle as a dilute ether solution.
Step 1: Activation (Mixed Anhydride Formation)
  • Reagents: N-Boc-L-Valine (1.0 eq), Isobutyl chloroformate (1.1 eq), N-methylmorpholine (NMM, 1.1 eq).

  • Solvent: Anhydrous THF.

  • Protocol: Dissolve N-Boc-L-Valine in THF under

    
    . Cool to -15°C. Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 15 minutes to form the mixed anhydride.
    
Step 2: Diazoketone Synthesis
  • Reagents: Diazomethane (approx. 2.5 eq in

    
    ).
    
  • Protocol: Filter the precipitated NMM salts (rapidly) or cannulate the supernatant directly into a cold (0°C) solution of diazomethane. Stir for 1 hour at 0°C, then allow to warm to room temperature overnight.

  • Workup: Quench excess diazomethane with dilute acetic acid or a stream of

    
    . Wash with saturated 
    
    
    
    and brine. Evaporate solvent to yield the yellow crystalline diazoketone.
Step 3: Wolff Rearrangement (Esterification)
  • Reagents: Silver benzoate (0.1 eq), Triethylamine (1.0 eq), Anhydrous Ethanol (Solvent/Reactant).

  • Mechanism: The silver catalyst promotes loss of

    
     to form a carbene, which rearranges to a ketene. The ketene is immediately trapped by ethanol.
    
  • Protocol: Dissolve the diazoketone in anhydrous ethanol. Add triethylamine.[1] Add silver benzoate solution (in

    
    ) dropwise while excluding light, or use sonication to accelerate. Evolution of 
    
    
    
    gas indicates reaction progress.
  • Purification: Filter through Celite to remove silver. Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to isolate Ethyl (S)-3-(Boc-amino)-4-methylpentanoate .

Step 4: Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane.

  • Protocol: Dissolve the Boc-protected intermediate in dry dioxane. Add 4M HCl/Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: Concentrate to dryness or precipitate with diethyl ether to yield This compound hydrochloride as a white solid.

Analytical Validation

Trustworthy synthesis requires rigorous validation. The following data points confirm the identity of the product.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.15 (br s, 3H, 
      
      
      
      )
    • 
       4.08 (q, J=7.1 Hz, 2H, 
      
      
      
      )
    • 
       3.35 (m, 1H, 
      
      
      
      )
    • 
       2.65 (dd, 1H, 
      
      
      
      )
    • 
       2.48 (dd, 1H, 
      
      
      
      )
    • 
       1.85 (m, 1H, 
      
      
      
      )
    • 
       1.18 (t, J=7.1 Hz, 3H, 
      
      
      
      )
    • 
       0.92 (d, 6H, 
      
      
      
      )
Quality Control Parameters
  • Chiral Purity: >98% ee (Determined via Chiral HPLC, typically Chiralpak AD-H column).

  • Residual Solvent: Ethanol < 5000 ppm.

  • Appearance: White to off-white hygroscopic solid (HCl salt).

Applications in Drug Discovery

The ethyl ester functionality serves two primary roles: it acts as a protecting group during peptide synthesis and as a prodrug moiety to enhance lipophilicity.

-Peptide Foldamers

(S)-3-Amino-4-methylpentanoic acid residues favor the formation of 3


-helices  (14-membered H-bond ring).
  • Stability: The

    
    -amino acid backbone is unrecognizable to common peptidases (trypsin, pepsin), extending the half-life of therapeutic peptides from minutes to hours/days.
    
  • Self-Assembly: Used in the design of nanomaterials and antimicrobial peptides that disrupt bacterial membranes without lysing mammalian cells.

Pharmaceutical Intermediates

This molecule is a key intermediate in the synthesis of:

  • Neprilysin Inhibitors: For heart failure treatments.

  • Integrin Antagonists: Where the

    
    -amino acid mimics the Asp-X motif.
    

Applications cluster_apps Key Applications Core (S)-3-Amino-4-methyl- pentanoic acid ethyl ester App1 Peptidomimetics (Protease Resistance) Core->App1 App2 Foldamers (3-14 Helix Formation) Core->App2 App3 Prodrug Design (Enhanced Lipophilicity) Core->App3

Figure 2: Functional utility of the target molecule in medicinal chemistry.

References

  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    
    -Amino Acids Using the Arndt-Eistert Reaction." Justus Liebigs Annalen der Chemie. Link
  • Sigma-Aldrich. "Ethyl 3-amino-4-methylpentanoate hydrochloride Product Page."[2] SigmaAldrich.com. Link

  • PubChem. "Ethyl 3-amino-4-methylpentanoate - Compound Summary."[3][4] National Library of Medicine.[3][4] Link

  • Cheng, R. P., et al. (2001). "

    
    -Peptides: From Structure to Function." Chemical Reviews. Link
    
  • BenchChem. "Synthetic Methods of

    
    -Amino Acid Esters." BenchChem Technical Guides. Link
    

Sources

A Comprehensive Spectroscopic Guide to (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for (S)-3-Amino-4-methylpentanoic acid ethyl ester, a chiral β-amino acid derivative of interest in pharmaceutical and chemical synthesis. As a key building block, its unambiguous structural confirmation is paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data presentation to explain the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Introduction to this compound

(S)-3-Amino-4-methylpentanoic acid, also known as β-leucine, is a non-proteinogenic β-amino acid.[1] Its ethyl ester derivative is a valuable chiral intermediate in the synthesis of various biologically active molecules. The precise characterization of this compound is crucial for quality control, reaction monitoring, and ensuring the stereochemical integrity of downstream products. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectral signatures of this molecule and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer lock Lock & Shim transfer->lock acquire Acquire Spectrum lock->acquire process Process Data (FT, Phase) acquire->process reference Reference to TMS process->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Figure 1. Workflow for ¹H NMR Analysis.
Predicted ¹H NMR Spectral Data and Interpretation

Based on established chemical shift principles and predictive algorithms, the following ¹H NMR spectrum is expected for this compound in CDCl₃.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (ethyl)1.25Triplet3H7.1
-CH(CH₃)₂ (isopropyl)0.90Doublet3H6.8
-CH(CH₃)₂ (isopropyl)0.92Doublet3H6.8
-CH(CH₃)₂ (isopropyl)1.75Multiplet1H-
-CH₂-C=O2.35Doublet of Doublets1H (diastereotopic)15.0, 8.0
-CH₂-C=O2.45Doublet of Doublets1H (diastereotopic)15.0, 5.0
-CH(NH₂)3.15Multiplet1H-
-O-CH₂- (ethyl)4.12Quartet2H7.1
-NH₂1.50 (broad)Singlet2H-

Interpretation:

  • Ethyl Ester Group: The quartet at approximately 4.12 ppm is characteristic of the -O-CH₂- protons of an ethyl ester, which are deshielded by the adjacent oxygen atom.[3] These protons are split by the neighboring methyl group, resulting in a quartet. The corresponding methyl group appears as a triplet at around 1.25 ppm.

  • Isopropyl Group: The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct doublets around 0.90-0.92 ppm. The methine proton of the isopropyl group will be a multiplet further downfield, around 1.75 ppm.

  • Methylene Protons (α to Carbonyl): The two protons on the carbon adjacent to the carbonyl group are diastereotopic and will appear as two separate signals. They will be split by each other (geminal coupling) and by the adjacent methine proton, resulting in complex multiplets, likely doublet of doublets, around 2.35-2.45 ppm.

  • Methine Proton (α to Amine): The proton on the carbon bearing the amino group is expected to be a multiplet around 3.15 ppm, coupled to the adjacent methylene and isopropyl methine protons.

  • Amine Protons: The -NH₂ protons typically appear as a broad singlet and can exchange with deuterium from residual water in the solvent, leading to a diminished or absent signal. Their chemical shift can be highly variable.

Experimental Protocol: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts are summarized below.[4][5][6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C =O172.5
-O-C H₂- (ethyl)60.5
-C H(NH₂)55.0
-C H₂-C=O42.0
-C H(CH₃)₂32.0
-CH(C H₃)₂19.5
-CH(C H₃)₂18.5
-C H₃ (ethyl)14.2

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at approximately 172.5 ppm.[9]

  • Oxygen-bearing Carbons: The carbon of the -O-CH₂- group is found around 60.5 ppm, and the carbon attached to the nitrogen (-CH(NH₂)-) is expected around 55.0 ppm.

  • Aliphatic Carbons: The remaining aliphatic carbons appear in the upfield region of the spectrum, with their specific shifts determined by their local electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the following protocol is standard.

Methodology:

  • Sample Preparation: Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_drop Place Drop on Salt Plate create_film Create Thin Film place_drop->create_film background Acquire Background create_film->background sample_scan Acquire Sample Spectrum background->sample_scan identify_peaks Identify Peak Frequencies sample_scan->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

Figure 2. Workflow for IR Analysis.
Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[10][11][12][13][14]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3380-3300 (two bands)Medium
C-H Stretch (sp³)2960-2850Strong
C=O Stretch (ester)~1735Strong
N-H Bend~1600Medium
C-O Stretch (ester)1300-1000 (two bands)Strong

Interpretation:

  • N-H Stretching: The presence of a primary amine (-NH₂) will give rise to two characteristic stretching bands in the 3380-3300 cm⁻¹ region.[15]

  • C-H Stretching: Strong absorptions below 3000 cm⁻¹ are indicative of sp³ C-H bonds in the alkyl portions of the molecule.

  • C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the hallmark of the ester carbonyl group.[16]

  • N-H Bending: The scissoring vibration of the primary amine is expected to appear around 1600 cm⁻¹.

  • C-O Stretching: The ester functional group also exhibits two strong C-O stretching vibrations, typically in the 1300-1000 cm⁻¹ region, often referred to as the "fingerprint" region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound is 159.23 g/mol .[17] The mass spectrum is expected to show a molecular ion peak at m/z = 159. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.[18][19][20][21]

m/z Proposed Fragment Proposed Loss
159[M]⁺•-
114[M - OC₂H₅]⁺Ethoxy radical
102[M - CH(CH₃)₂]⁺•Isopropyl radical
88[CH(NH₂)CH₂COOC₂H₅]⁺Isobutene
72[M - COOC₂H₅]⁺Carboethoxy radical

Proposed Fragmentation Pathway:

The primary fragmentation pathways for amino acid esters often involve cleavage adjacent to the functional groups.

  • Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in an acylium ion at m/z 114.

  • α-Cleavage to the Amine: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. Loss of the isopropyl group (•CH(CH₃)₂, 43 Da) would yield a fragment at m/z 116. A more likely fragmentation is the loss of the entire side chain next to the amine-bearing carbon.

  • Loss of the Carboethoxy Group: Cleavage of the bond between the α and β carbons to the ester can result in the loss of the carboethoxy radical (•COOC₂H₅, 73 Da), leading to a fragment at m/z 86.

  • McLafferty Rearrangement: While not depicted in the table, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen is a possibility, though less common for this specific structure.

G M [C₈H₁₇NO₂]⁺• m/z = 159 F114 [M - OC₂H₅]⁺ m/z = 114 M->F114 - •OC₂H₅ F102 [M - CH(CH₃)₂]⁺• m/z = 102 M->F102 - •CH(CH₃)₂ F72 [M - COOC₂H₅]⁺ m/z = 72 M->F72 - •COOC₂H₅

Figure 3. Proposed Fragmentation Pathway.

Summary of Spectral Data

This table provides a consolidated overview of the key predicted spectral data for this compound.

Technique Key Observations
¹H NMR Ethyl group: ~4.12 ppm (q, 2H), ~1.25 ppm (t, 3H). Isopropyl group: ~0.90-0.92 ppm (two d, 6H), ~1.75 ppm (m, 1H). -CH₂-C=O: ~2.35-2.45 ppm (two m, 2H). -CH(NH₂)-: ~3.15 ppm (m, 1H). -NH₂: ~1.50 ppm (broad s, 2H).
¹³C NMR C=O: ~172.5 ppm. -O-CH₂-: ~60.5 ppm. -CH(NH₂)-: ~55.0 ppm. Aliphatic CH, CH₂, CH₃: 42.0 - 14.2 ppm.
IR N-H stretch: 3380-3300 cm⁻¹ (two bands). C=O stretch: ~1735 cm⁻¹. N-H bend: ~1600 cm⁻¹. C-O stretch: 1300-1000 cm⁻¹.
MS (EI) Molecular Ion [M]⁺•: m/z 159. Major Fragments: m/z 114, 102, 72.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic fingerprint for this compound. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by detailing the experimental protocols and interpretative logic required for the confident structural verification of this important chiral building block. The combination of these techniques allows for an unambiguous confirmation of the molecule's constitution and functional group arrangement, ensuring its quality and suitability for further applications.

References

  • Scientific Research Publishing. (n.d.). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Retrieved from [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275–2276.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Havlin, R. H., et al. (1998). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 120(13), 3144–3151.
  • University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of poly(β-amino esters) with and without APTES. Retrieved from [Link]

  • PubMed. (1993). Characterization of N-ethoxycarbonyl Ethyl Esters of Amino Acids by Mass Spectrometry.
  • ACS Publications. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275-2276.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Retrieved from [Link]

  • Zagout, G. S., et al. (2006). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Journal of the Chinese Chemical Society, 53(6), 1367-1374.
  • University of Zurich. (n.d.). Peptide NMR. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4-methylpentanoate. Retrieved from [Link]

  • Spectroscopy Online. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2004). From NMR chemical shifts to amino acid types: Investigation of the predictive power carried by nuclei. Retrieved from [Link]

  • NMRDB. (n.d.). NMR Predict. Retrieved from [Link]

  • University of Leicester. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • BioMagResBank. (n.d.). I. Average chemical shift values for helix and beta strand classes and subclasses. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0124895). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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Technical Guide: Safety and Handling of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as Ethyl


-leucinate) is a critical chiral building block used in the synthesis of 

-peptides, peptidomimetics, and integrin antagonists. It is structurally significant as the

-amino homolog of L-leucine.

This guide addresses the specific handling requirements for this compound, distinguishing between its stable Hydrochloride Salt form (commercial standard) and its reactive Free Base form (in-situ intermediate). The primary risks involve hydrolytic instability, carbamate formation upon CO


 exposure, and standard irritant hazards.

Chemical Identity & Properties

PropertyHydrochloride Salt (Standard)Free Base (Reactive)
CAS Number 864871-50-1 142342-78-7
Formula C

H

NO

· HCl
C

H

NO

MW 195.69 g/mol 159.23 g/mol
Physical State White to off-white crystalline solidColorless to pale yellow oil
Solubility Water, Methanol, DMSODCM, EtOAc, Et

O
Hygroscopicity Moderate (deliquescent in high humidity)High (absorbs atmospheric CO

)

Key Structural Feature: The molecule possesses a stereocenter at the


-position (C3). Preservation of the (S)-configuration is essential. Exposure to strong bases or high temperatures can induce racemization via enolization of the ester or retro-Michael pathways.

Hazard Identification & Risk Assessment

GHS Classification (HCl Salt)

Based on analogous


-amino acid esters, the compound is classified as an Irritant .
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Specific Chemical Hazards[2]
  • Aminolysis/Cyclization: In the free base form, the amine can attack the ester group intermolecularly (oligomerization) or intramolecularly (though

    
    -lactam formation is strained and less likely than 
    
    
    
    -lactam formation, it remains a stability concern).
  • Carbamate Formation: The free primary amine reacts rapidly with atmospheric CO

    
     to form solid carbamates, often mistaken for degradation or precipitation.
    
  • Hydrolysis: The ethyl ester is susceptible to acid/base-catalyzed hydrolysis, yielding the parent amino acid which may have different solubility and reactivity profiles.

Safe Handling Protocols

Engineering Controls
  • Solids (HCl Salt): Handle in a chemical fume hood with a face velocity of >0.5 m/s. Use an antistatic weighing funnel to prevent dispersal of fine crystalline dust.

  • Liquids (Free Base): Strict Inert Atmosphere Required. Handle only within a nitrogen/argon glovebox or using Schlenk lines.

Personal Protective Equipment (PPE)
  • Eye/Face: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling the free base oil to prevent skin absorption.

  • Respiratory: If handling large quantities (>100 g) outside a glovebox, use a P95 particulate respirator.

Protocol: Generation of the Free Base

Researchers often purchase the stable HCl salt but require the free base for nucleophilic coupling reactions. The following protocol ensures safety and purity.

FreeBasingProtocol cluster_check Quality Control Point Start Start: Weigh HCl Salt Dissolve Dissolve in minimal Water (Keep cold: 0-4°C) Start->Dissolve Basify Add sat. NaHCO3 or Na2CO3 (pH ~9-10) Dissolve->Basify Exothermic Extract Extract with DCM or EtOAc (x3) Basify->Extract Dry Dry Organic Layer (MgSO4 or Na2SO4) Extract->Dry Concentrate Concentrate in vacuo (Bath < 30°C) Dry->Concentrate Store Immediate Use or Store under Ar at -20°C Concentrate->Store Avoid CO2 exposure Check Check TLC/NMR (Verify no hydrolysis) Concentrate->Check

Figure 1: Workflow for converting the stable HCl salt to the reactive free base. Note the temperature control to prevent ester hydrolysis.

Storage & Stability

Storage Conditions
  • HCl Salt:

    • Temp: 2–8°C (Short term), -20°C (Long term).

    • Atmosphere: Store in a tightly sealed container. Desiccants (silica gel packets) are recommended in the secondary containment.

  • Free Base:

    • Temp: -20°C or lower.

    • Atmosphere: Inert Gas Only (Argon/Nitrogen).

    • Container: Amber glass vials with Teflon-lined caps or Schlenk flasks.

Shelf Life
  • HCl Salt: >2 years if kept dry and cold.

  • Free Base: <1 week recommended. Prepare fresh for each experiment to avoid carbamate formation or oligomerization.

Emergency Procedures

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify Form Spill->Type Solid Solid (HCl Salt) Type->Solid Liquid Liquid (Free Base) Type->Liquid ActionSolid Sweep/Vacuum (Avoid Dust Gen.) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand Liquid->ActionLiquid Clean Wash area with weak acid (dil. acetic) then water ActionSolid->Clean ActionLiquid->Clean

Figure 2: Decision logic for cleaning up spills. The use of a weak acid wash helps neutralize residual amines and eliminate odors.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1] Seek medical attention immediately (amines can cause corneal edema).

  • Skin Contact: Wash with soap and water.[1] If irritation persists (redness/blistering), seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Irritant).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of via a licensed incineration contractor.

  • Do NOT: Flush down drains. The compound has potential aquatic toxicity (generic to cationic surfactants/amines).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12859677, Ethyl 3-amino-4-methylpentanoate. Retrieved from [Link][2]

Sources

Technical Guide: Discovery and Synthesis of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-3-Amino-4-methylpentanoic acid ethyl ester Synonyms: Ethyl (S)-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-homoleucinate; L-

-homoleucine ethyl ester CAS: 864871-50-1 (HCl salt); 19765-64-1 (Generic

-homoleucine derivatives) Pharmacophore Class:

-Amino Acid Derivative[1][2][3][4][5][6][7][8]

This technical guide details the structural significance and synthetic accessibility of this compound. As a


-homolog of L-leucine, this moiety is a critical building block in the "discovery" of peptidomimetics, specifically 

-peptides (foldamers) that exhibit stable secondary structures (helices, sheets) and resistance to proteolytic degradation. This guide prioritizes the Arndt-Eistert Homologation as the primary chemical discovery route due to its stereochemical retention, while presenting Enzymatic Kinetic Resolution as a scalable alternative for industrial applications.

Part 1: Structural Significance & Pharmacophore Utility

The transition from an


-amino acid (L-Leucine) to a 

-amino acid involves the insertion of a methylene (

) group between the carboxylic acid and the

-carbon.
Key Properties:
  • Proteolytic Stability: Unlike natural

    
    -peptides, oligomers containing this ester are resistant to common peptidases (trypsin, pepsin), extending in vivo half-life.
    
  • Foldamer Formation:

    
    -peptides derived from this ester spontaneously fold into stable helices (e.g., the 
    
    
    
    -14 helix) even at short chain lengths, making them ideal scaffolds for disrupting protein-protein interactions.
  • Lipophilicity: The isobutyl side chain combined with the ethyl ester terminus provides significant lipophilicity (

    
    ), enhancing membrane permeability for drug candidates.
    

Part 2: Synthetic Pathways (The "Discovery" Routes)

Route A: The Arndt-Eistert Homologation (Chemical Standard)

This is the "Gold Standard" for discovery-scale synthesis. It converts N-protected L-leucine directly to the


-amino ester with complete retention of stereochemistry.

Mechanism:

  • Activation: L-Leucine is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields an

    
    -diazoketone.[9][10]
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement generates a ketene intermediate.[10]

  • Nucleophilic Attack: Ethanol traps the ketene to form the ethyl ester.

Route B: Enzymatic Kinetic Resolution (Scalable Alternative)

For multi-gram or kilogram scale, chemical synthesis of the racemate followed by enzymatic resolution using Candida antarctica Lipase B (CAL-B) is often preferred to avoid hazardous diazomethane.

Part 3: Detailed Experimental Protocols

Protocol 1: Arndt-Eistert Homologation (Stereoselective)

Note: This protocol requires strict safety measures due to the use of Diazomethane.

Reagents:

  • N-Boc-L-Leucine (10 mmol)

  • Isobutyl chloroformate (11 mmol)

  • N-Methylmorpholine (NMM) (11 mmol)

  • Diazomethane (excess, in Et2O)

  • Silver Benzoate (catalyst)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve N-Boc-L-Leucine in anhydrous THF at -15°C under Argon.

    • Add NMM followed dropwise by Isobutyl chloroformate.

    • Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[9]

  • Diazoketone Synthesis:

    • Filter the mixture rapidly (cold) to remove salts or cannulate the supernatant into a pre-prepared solution of diazomethane in diethyl ether (0°C).

    • Critical: Maintain 0°C. Stir for 3 hours, then allow to warm to room temperature overnight.

    • Quench excess diazomethane with a few drops of acetic acid (until yellow color fades).

    • Evaporate solvent to yield the crude diazoketone (pale yellow oil).

  • Wolff Rearrangement (The Homologation):

    • Dissolve the crude diazoketone in anhydrous Ethanol (this serves as the solvent and nucleophile).

    • Add Triethylamine (1.1 eq) and Silver Benzoate (0.1 eq) dissolved in triethylamine.

    • Observation: Evolution of Nitrogen gas (

      
      ) indicates reaction progress.
      
    • Stir in the dark (silver is photosensitive) at room temperature for 4–6 hours.

  • Purification:

    • Filter through a Celite pad to remove silver residues.

    • Concentrate the filtrate.

    • Purify via flash chromatography (Hexanes/Ethyl Acetate 4:1).

Yield Expectation: 70–85% overall. Stereochemical Outcome: >99%


 (Retention of Configuration).[4][11]
Protocol 2: Enzymatic Resolution (Racemic Resolution)

Reagents:

  • Racemic Ethyl 3-amino-4-methylpentanoate

  • Candida antarctica Lipase B (Novozym 435)[11]

  • Ethyl Acetate (Solvent & Acyl Donor)

Methodology:

  • Dissolve racemic amine in Ethyl Acetate.

  • Add immobilized CAL-B (Novozym 435).[11]

  • Shake at 30°C. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-amine untouched.

  • Monitor by Chiral HPLC.[11] Stop when conversion reaches 50%.

  • Filter enzyme. Acidify organic layer and extract the (S)-amine into the aqueous phase (as salt), leaving the (R)-amide in the organic layer.

  • Basify aqueous layer and extract this compound.

Part 4: Visualization of Pathways

Diagram 1: Arndt-Eistert Mechanism & Workflow

This diagram illustrates the flow from L-Leucine to the target Beta-amino ester, highlighting the critical Wolff Rearrangement step.

ArndtEistert cluster_0 Key Transformation: Carbon Insertion Start N-Boc-L-Leucine (S-Configuration) Act Mixed Anhydride Intermediate Start->Act iBuOCOCl, NMM -15°C Diazo alpha-Diazoketone (Chiral Center Retained) Act->Diazo CH2N2 Ether, 0°C Ketene Ketene Intermediate (Wolff Rearrangement) Diazo->Ketene AgBz, Et3N - N2 (Gas) Product (S)-3-Amino-4-methyl- pentanoic acid ethyl ester Ketene->Product EtOH (Nucleophilic Attack)

Caption: The Arndt-Eistert homologation pathway utilizing ethanol as the nucleophile to directly access the ethyl ester.

Diagram 2: Comparative Process Efficiency

A logic flow comparing the decision-making process between Chemical Synthesis and Enzymatic Resolution.

ProcessDecision cluster_chem Discovery Scale (<10g) cluster_bio Production Scale (>100g) Decision Target: (S)-beta-Homoleucine Ethyl Ester RouteA Arndt-Eistert Route Decision->RouteA RouteB Enzymatic Resolution Decision->RouteB ProsA Pros: 100% Theoretical Yield High ee retention RouteA->ProsA ConsA Cons: Diazomethane Hazard Expensive Reagents RouteA->ConsA ProsB Pros: Safe, Cheap Reagents Scalable RouteB->ProsB ConsB Cons: Max 50% Yield Requires Racemic Start RouteB->ConsB

Caption: Decision matrix for selecting the synthesis route based on scale and safety requirements.

Part 5: Data Summary & Quality Control

Table 1: Method Comparison
ParameterArndt-Eistert HomologationEnzymatic Kinetic Resolution
Starting Material L-Leucine (Natural, Cheap)Racemic

-amino ester
Reagent Cost High (Ag catalyst, Diazomethane prep)Low (Lipase is reusable)
Safety Profile High Risk (Explosive intermediates)Green/Safe
Enantiomeric Excess >99% (S)>98% (S) (at 50% conversion)
Yield 70–85%Max 50% (theoretical)
Primary Application Drug Discovery / Med ChemProcess Chemistry / Manufacturing
Quality Control: Self-Validating Systems

To ensure the "Trustworthiness" of the protocol, the following analytical checkpoints must be met:

  • Optical Rotation:

    • Literature Value:

      
       (c=1.0, EtOH) for the N-Cbz derivative [Ref 3].
      
    • Validation: If rotation is zero or positive (for protected variants), racemization occurred during the mixed anhydride step.

  • NMR Verification (

    
    H NMR, 400 MHz, CDCl
    
    
    
    ):
    • Look for the ABX system of the

      
      -methylene protons (approx 2.3–2.5 ppm).
      
    • Confirm the Ethyl quartet (4.1 ppm) and triplet (1.2 ppm).

    • Verify the Isobutyl doublet (0.9 ppm).

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Criterion: Single peak >99.5% area.[7]

References

  • Podlech, J., & Seebach, D. (1995).[10] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition in English, 34(4), 471–472.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 121(26), 6206–6212.

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831–5854. 
    

Sources

A Technical Guide to (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester: From Natural Precursors to Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (S)-3-amino-4-methylpentanoic acid ethyl ester, a chiral building block of significant interest to researchers and professionals in drug development. While the direct natural occurrence of this specific ethyl ester is not documented, its parent carboxylic acid is a known metabolite. This guide will delve into the natural origins of the core molecular scaffold, detail robust synthetic methodologies for the preparation of the ethyl ester, provide protocols for its characterization, and discuss its applications in medicinal chemistry.

Introduction: The Significance of β-Amino Acids

In the landscape of biologically active molecules, β-amino acids represent a critical class of compounds. Structurally distinct from their proteinogenic α-amino acid counterparts by the presence of an additional carbon atom between the amino and carboxyl groups, this feature imparts unique conformational properties and, notably, resistance to enzymatic degradation. The incorporation of β-amino acids into peptide backbones can induce stable secondary structures, a property keenly exploited in the design of novel therapeutics. (S)-3-amino-4-methylpentanoic acid, a chiral β-amino acid, serves as a valuable synthon in this context, with its ethyl ester being a frequently utilized derivative for further chemical elaboration.

Natural Occurrence and Biosynthesis of the Parent Acid

While this compound is primarily a synthetic target, its parent acid, (S)-3-amino-4-methylpentanoic acid (also known as β-leucine), is a naturally occurring metabolite.

Biosynthesis via Leucine 2,3-aminomutase

The biosynthesis of 3-amino-4-methylpentanoic acid from the common α-amino acid L-leucine is catalyzed by the enzyme leucine 2,3-aminomutase. This enzyme facilitates an intramolecular transfer of the amino group from the α-carbon to the β-carbon. This transformation has been identified in various organisms, from bacteria to humans, where it plays a role in amino acid catabolism.

Diagram: Biosynthesis of (S)-3-Amino-4-methylpentanoic Acid

biosynthesis cluster_0 Leucine Catabolism L_leucine L-Leucine (α-amino acid) beta_leucine (S)-3-Amino-4-methylpentanoic acid (β-amino acid) L_leucine->beta_leucine Leucine 2,3-aminomutase synthesis_workflow cluster_1 Synthesis from L-Leucine start N-Protected L-Leucine acid_chloride Acid Chloride Formation start->acid_chloride SOCl₂ or (COCl)₂ diazoketone Diazoketone Synthesis acid_chloride->diazoketone CH₂N₂ wolff Wolff Rearrangement diazoketone->wolff Ag₂O, H₂O beta_acid N-Protected β-Amino Acid wolff->beta_acid esterification Esterification beta_acid->esterification EtOH, H⁺ cat. deprotection Deprotection esterification->deprotection final_product (S)-3-Amino-4-methylpentanoic acid ethyl ester deprotection->final_product e.g., H₂/Pd

Caption: A representative synthetic route from L-leucine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established chemical transformations for the synthesis of β-amino esters from α-amino acids.

Step 1: N-Protection of L-Leucine

  • Dissolve L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) and stir until dissolved.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-leucine.

Step 2: Arndt-Eistert Homologation

  • Dissolve N-Cbz-L-leucine (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 15 minutes.

  • In a separate flask, prepare a solution of diazomethane in diethyl ether and add it slowly to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Concentrate the crude diazoketone solution under reduced pressure.

  • Dissolve the residue in methanol and add silver benzoate (0.1 eq). Stir at room temperature until nitrogen evolution ceases.

  • Filter the reaction mixture, concentrate, and purify by silica gel chromatography to yield the N-Cbz-β-amino acid methyl ester.

Step 3: Transesterification and Deprotection

  • Dissolve the N-Cbz-β-amino acid methyl ester (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of sulfuric acid and reflux for 6 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the N-Cbz-β-amino acid ethyl ester.

  • Dissolve the protected ester in ethanol and add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete deprotection.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Data (Hypothetical)

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Data
¹H NMR δ (ppm): 4.12 (q, 2H, OCH₂CH₃), 3.10 (m, 1H, CHN), 2.35 (m, 2H, CH₂COO), 1.70 (m, 1H, CH(CH₃)₂), 1.60 (br s, 2H, NH₂), 1.25 (t, 3H, OCH₂CH₃), 0.90 (d, 6H, CH(CH₃)₂)
¹³C NMR δ (ppm): 173.0 (C=O), 60.5 (OCH₂), 55.0 (CHN), 42.0 (CH₂COO), 32.0 (CH(CH₃)₂), 19.0 (CH(CH₃)₂), 14.2 (OCH₂CH₃)
IR (neat) ν (cm⁻¹): 3380 (N-H stretch), 2960 (C-H stretch), 1730 (C=O stretch, ester), 1180 (C-O stretch)
MS (ESI+) m/z: 160.1 [M+H]⁺
Chiral Purity Analysis

The enantiomeric excess (ee) of the final product should be determined to ensure the stereochemical integrity has been maintained throughout the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) for improved peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Dissolve a small sample of the final product in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess by comparing the peak areas.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its most prominent application is as a key intermediate in the synthesis of (S)-Pregabalin , an anticonvulsant and analgesic drug. The chiral center in the β-amino ester is crucial for the biological activity of the final drug molecule.

Conclusion

While not a naturally occurring molecule in its own right, this compound is intrinsically linked to natural product chemistry through its parent acid. This guide has provided a comprehensive overview of its natural precursor's biosynthesis, detailed a robust synthetic strategy, and outlined the necessary analytical techniques for its characterization. For researchers and professionals in drug development, a thorough understanding of this chiral building block, from its origins to its application, is crucial for the successful design and synthesis of novel therapeutics.

References

  • Gotor, V., et al. (2008). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings. [Link]

  • Kadam, S. T., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. [Link]

  • Palomo, C., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry. [Link]

  • PubChem. Ethyl 3-amino-4-methylpentanoate. National Center for Biotechnology Information. [Link]

(S)-3-Amino-4-methylpentanoic acid ethyl ester stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of (S)-3-Amino-4-methylpentanoic acid ethyl ester

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a critical chiral building block in modern synthetic chemistry, most notably as a key intermediate in the synthesis of pharmacologically active molecules such as Pregabalin. The biological activity of the final active pharmaceutical ingredient (API) is intrinsically linked to the precise stereochemical configuration of this precursor. This guide provides a comprehensive technical overview of the stereochemistry of this compound, focusing on stereoselective synthesis strategies, rigorous analytical methods for stereochemical verification, and the underlying principles that govern these processes. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results in a drug development context.

Introduction: The Imperative of Chirality in Drug Design

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The β-amino acid derivative, 3-amino-4-methylpentanoic acid, is a prime example. While its (S)-enantiomer is a precursor to the potent anticonvulsant and analgesic drug Pregabalin, the (R)-enantiomer is significantly less active.[1]

Therefore, the synthesis and quality control of its ethyl ester derivative must be rigorously controlled to ensure the exclusive presence of the desired (S)-stereoisomer. This guide delves into the core strategies employed to achieve and confirm the stereochemical integrity of this vital intermediate.

Stereoselective Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric excess (e.e.) is the primary goal in the synthesis of this compound. The choice of synthetic route is often a balance between efficiency, scalability, cost, and the desired level of purity. The two predominant strategies are enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution: Leveraging Biocatalysis

Enzymatic kinetic resolution is a powerful and widely adopted industrial method. It relies on the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two.

Causality of Method Choice: Lipases are favored due to their operational stability, broad substrate tolerance, and high enantioselectivity under mild reaction conditions (neutral pH, room temperature), which minimizes the risk of side reactions like racemization. This method is particularly advantageous for large-scale production due to its efficiency and environmental compatibility.[1][2]

Workflow: Enzymatic Hydrolysis of a Racemic Diester

A common industrial approach involves the resolution of a racemic diester intermediate, such as diethyl 2-(1-cyano-3-methylbutyl)malonate.[1] The lipase selectively hydrolyzes one ester group of the (S)-enantiomer, creating a carboxylic acid that can be easily separated from the unreacted (R)-enantiomer.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Final Conversion Start Isovaleraldehyde + Diethyl Malonate Knoevenagel Knoevenagel Condensation Start->Knoevenagel UnsaturatedDiester α,β-Unsaturated Diester Knoevenagel->UnsaturatedDiester Hydrocyanation Hydrocyanation (e.g., Acetone Cyanohydrin) UnsaturatedDiester->Hydrocyanation Racemate rac-Diethyl 2-(1-cyano-3-methylbutyl)malonate Hydrocyanation->Racemate Hydrolysis Enantioselective Hydrolysis Racemate->Hydrolysis Enzyme Lipase (e.g., Thermomyces lanuginosus) Enzyme->Hydrolysis Separation Aqueous/Organic Separation Hydrolysis->Separation S_Acid (S)-Cyano Acid Intermediate Separation->S_Acid Aqueous Phase R_Ester Unreacted (R)-Diester Separation->R_Ester Organic Phase Decarboxylation Decarboxylation & Hydrolysis S_Acid->Decarboxylation Esterification Esterification (Ethanol, Acid Catalyst) Decarboxylation->Esterification FinalProduct (S)-3-Amino-4-methylpentanoic acid ethyl ester Esterification->FinalProduct

Caption: Chemo-enzymatic synthesis of the target molecule via kinetic resolution.

Protocol 2.1: Lipase-Mediated Kinetic Resolution

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is charged with the racemic diester precursor.

  • Enzyme Addition: An immobilized lipase, such as Thermomyces lanuginosus or a Talaromyces thermophilus lipase mutant, is added.[1][2] Immobilization (e.g., as cross-linked enzyme aggregates, CLEAs) is crucial for industrial applications as it facilitates enzyme recovery and reuse.[1]

  • pH Control: The reaction is maintained at a constant pH (e.g., 7.0) by the automated addition of a base (e.g., 4 M NaOH). The consumption of base is a direct measure of the reaction progress.[2]

  • Monitoring: The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

  • Workup: Once ~50% conversion is reached (the theoretical maximum for a kinetic resolution), the immobilized enzyme is filtered off. The aqueous phase, containing the salt of the desired (S)-acid, is separated from the organic phase containing the unreacted (R)-ester.

  • Isolation: The aqueous phase is acidified to protonate the carboxylic acid, which is then extracted into an organic solvent.

  • Conversion: The isolated (S)-cyano acid intermediate undergoes subsequent chemical transformations (e.g., decarboxylation, reduction of the nitrile, and esterification) to yield the final product.

Self-Validation: The protocol's integrity is maintained by continuous pH and conversion monitoring. The endpoint is critical; over-running the reaction past 50% conversion will decrease the enantiomeric excess of the product. The reusability of the immobilized enzyme should be validated over multiple cycles.

Asymmetric Synthesis

Asymmetric synthesis creates the desired stereocenter directly using a chiral catalyst or auxiliary. While often more complex to develop, this approach can be more atom-economical than resolution, as it avoids discarding 50% of the starting material.

Causality of Method Choice: This strategy is chosen when a highly efficient catalytic system is available and when avoiding the separation of enantiomers is a priority. Phase-transfer catalysis is one such powerful method.[3]

Example Pathway: Phase-Transfer-Catalyzed Asymmetric Alkylation

This method involves the alkylation of a glycine-derived Schiff base with a racemic secondary alkyl halide. A chiral quaternary ammonium salt acts as the phase-transfer catalyst, directing the alkylation to produce the desired stereoisomer with high diastereoselectivity and enantioselectivity.[3]

Stereochemical Characterization: Analytical Verification

Confirming the absolute configuration and determining the enantiomeric purity are non-negotiable steps in the quality control of chiral intermediates. Chiral HPLC is the gold-standard technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Operation: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Causality of Method Choice: For polar, ionic compounds like amino acids and their esters, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are highly effective.[4] These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for underivatized amino acid esters.[4] Alternatively, pre-column derivatization with a chiral reagent (like o-phthalaldehyde, OPA, in the presence of a chiral thiol) can be used to form diastereomers that are separable on a standard achiral C18 column.[5][6]

G cluster_0 Sample Preparation & Analysis cluster_1 Data Acquisition & Processing cluster_2 System Validation Sample Test Sample: (S)-3-Amino-4-methylpentanoic acid ethyl ester Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject onto Chiral HPLC System Dilution->Injection Chromatogram Acquire Chromatogram (UV Detector) Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation Report Final Report: Identity, Purity, % e.e. Calculation->Report RacemicStd Racemic Standard SystemSuitability System Suitability Test: Resolution (Rs > 1.5) Peak Tailing (T < 2.0) RacemicStd->SystemSuitability S_Std (S)-Enantiomer Reference Standard S_Std->SystemSuitability SystemSuitability->Injection Meets Criteria

Caption: Analytical workflow for stereochemical purity determination by Chiral HPLC.

Protocol 3.1: Enantiomeric Purity by Chiral HPLC

  • System Preparation: An HPLC system equipped with a UV detector is used. The chosen chiral column is installed and equilibrated with the mobile phase until a stable baseline is achieved.

  • Standard Preparation:

    • Reference Standard: Prepare a solution of the (S)-enantiomer reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Racemic Standard: Prepare a solution of the racemic mixture of 3-Amino-4-methylpentanoic acid ethyl ester. This is essential for method development and for confirming the peak identity of the undesired (R)-enantiomer.

  • Sample Preparation: Prepare the test sample at the same concentration as the reference standard.

  • System Suitability: Inject the racemic standard solution. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 1.5 and the peak tailing factor for the (S)-enantiomer is less than 2.0.

  • Analysis: Inject the reference standard and the test sample solutions.

  • Data Interpretation:

    • Confirm the identity of the (S)-enantiomer peak in the test sample by comparing its retention time with that of the reference standard.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S) and (R) enantiomers: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100%

Data Presentation: Typical HPLC Method Parameters

ParameterConditionRationale
Column Astec® CHIROBIOTIC® TTeicoplanin-based CSP, effective for underivatized amino acids.[4]
Mobile Phase Acetonitrile/Ethanol/Water/TFA (80/15/5/0.5 v/v/v/v)A common mobile phase system for chiral amino acid separations.[7]
Flow Rate 0.6 mL/minProvides optimal balance between resolution and analysis time.
Column Temp. 20 °CTemperature control is critical for reproducible retention times.
Detection UV at 210 nmWavelength for detecting the ester carbonyl group.
Injection Vol. 5 µLStandard volume for analytical HPLC.
Spectroscopic and Other Methods
  • Nuclear Magnetic Resonance (NMR): While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between them. More commonly, NMR is used to confirm the overall chemical structure and purity.[8][9]

  • Optical Rotation: Measurement of specific rotation using a polarimeter can confirm the presence of a single enantiomer but is not sufficient on its own to determine enantiomeric purity with high accuracy. It is best used as a qualitative check.

Application in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of (S)-Pregabalin. The ester group serves as a convenient handle for further chemical transformations, and its amino group is the precursor to the γ-aminobutyric acid (GABA) analogue structure of the final drug.[10] The use of amino acid esters as prodrugs or intermediates is a well-established strategy to improve properties like solubility and bioavailability.[11][] The development of robust and efficient synthetic routes to such chiral building blocks is a cornerstone of modern pharmaceutical manufacturing.[13]

Conclusion

The stereochemistry of this compound is not merely an academic detail but a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. A thorough understanding and application of stereoselective synthesis, particularly enzymatic resolution, combined with rigorous analytical validation using techniques like chiral HPLC, are essential. The methodologies described in this guide represent field-proven, self-validating systems that provide the necessary control and confidence for researchers and drug development professionals working with this vital chiral intermediate.

References

  • Palomo, J. M. (2014). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. PMC. Available at: [Link]

  • Sleebs, B. E., & Warkentin, A. (n.d.). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Accessed on 2024-05-16. Available at: [Link]

  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Accessed on 2024-05-16. Available at: [Link]

  • (2006). Stereoselective synthesis of β-amino acids. Taylor & Francis Online. Available at: [Link]

  • Li, G., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC. Available at: [Link]

  • Shedge, V. G., et al. (2022). Preparation of enantiopure pregabalin intermediate using cross linked enzyme aggregates (CLEAs) in basket reactor. Taylor & Francis Online. Available at: [Link]

  • (n.d.). US8168828B2 - Process for the preparation of pregabalin. Google Patents. Accessed on 2024-05-16.
  • (2021). Preparation method of pregabalin intermediate. Eureka | Patsnap. Available at: [Link]

  • (n.d.). An Efficient Process For Synthesis Of Pregabalin. Quick Company. Accessed on 2024-05-16. Available at: [Link]

  • (n.d.). Supporting information. Rsc.org. Accessed on 2024-05-16. Available at: [Link]

  • (n.d.). Ethyl 3-amino-4-methylpentanoate. PubChem. Accessed on 2024-05-16. Available at: [Link]

  • (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. Accessed on 2024-05-16. Available at: [Link]

  • (n.d.). and L- amino acids using extra-facile chiral separation and column switching. Shimadzu. Accessed on 2024-05-16. Available at: [Link]

  • (2016). A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy. PubMed. Available at: [Link]

  • (n.d.). Amino Acids in the Development of Prodrugs. PMC. Accessed on 2024-05-16. Available at: [Link]

  • (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Accessed on 2024-05-16. Available at: [Link]

  • (n.d.). The 13 C NMR spectrum of ethanoic acid. Doc Brown's Chemistry. Accessed on 2024-05-16. Available at: [Link]

  • (n.d.). CMC Drug Product Development | GMP Manufacturing & Formulation. Symeres. Accessed on 2024-05-16. Available at: [Link]

Sources

(S)-3-Amino-4-methylpentanoic acid ethyl ester physical constants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as Ethyl (S)-


-homovalinate ) is a critical chiral building block in the synthesis of 

-peptides and peptidomimetics. As the ethyl ester of

-homovaline, it serves as a robust intermediate for introducing specific conformational constraints into peptide backbones, enhancing proteolytic stability and bioavailability in drug candidates.

This guide consolidates the physical constants, spectroscopic signatures, and synthesis pathways for this compound, distinguishing clearly between its free base and hydrochloride salt forms to ensure experimental precision.

Chemical Identity & Nomenclature

Accurate identification is paramount in chiral synthesis. The compound is the ethyl ester of the


-amino acid derived from L-Valine (via homologation) or L-Leucine (via isomerization).
Parameter Technical Detail
IUPAC Name Ethyl (3S)-3-amino-4-methylpentanoate
Common Synonyms (S)-

-Homovaline ethyl ester; Ethyl

-leucinate (isomer); H-

-HVal-OEt
CAS Number (Free Base) 142342-78-7
CAS Number (HCl Salt) 864871-50-1
Molecular Formula C

H

NO

(Free Base) / C

H

ClNO

(HCl Salt)
Molecular Weight 159.23 g/mol (Free Base) / 195.69 g/mol (HCl Salt)
SMILES CCOC(=O)CC(C)C
Chirality (S)-Enantiomer (Derived from L-Valine)

Physical Constants

Note: Physical constants often vary based on purity and salt form. The values below represent high-purity (>97%) standards.

Table 1: Physicochemical Properties
PropertyFree Base (Oil/Low-Melt Solid)Hydrochloride Salt (Crystalline Solid)
Physical State Colorless to pale yellow liquid or waxy solidWhite to off-white crystalline powder
Boiling Point ~85–90 °C at 0.5 mmHg (Predicted)N/A (Decomposes/Melts)
Melting Point N/A (Liquid at RT)125–130 °C (Typical range for

-amino esters)
Density 0.94 ± 0.05 g/cm³Bulk density varies by crystallization method
LogP 1.34 (Predicted)N/A (Ionic)
pKa (Conjugate Acid) ~9.5 (Amine group)~9.5
Solubility Soluble in DCM, EtOAc, MeOH, EtOHHighly soluble in Water, MeOH, DMSO
Optical Rotation

Value dependent on solvent (typically determined in CHCl

or MeOH)
Specific rotation requires batch CoA (Parent acid

in H

O)

Expert Insight: The free base is prone to cyclization (forming the


-lactam) if stored for prolonged periods or heated. Always store as the HCl salt  at -20°C for long-term stability. Convert to the free base immediately prior to coupling reactions.

Spectroscopic Characterization

Self-validating the compound's identity requires checking specific NMR signals. The


-position of the amine creates a distinct splitting pattern compared to 

-amino esters.
H NMR (400 MHz, CDCl or DMSO-d )
  • 
     0.90–0.95 ppm (d, 6H):  Isopropyl methyl groups (–CH(CH 
    
    
    
    )
    
    
    ).
  • 
     1.25 ppm (t, 3H):  Ethyl ester methyl (–OCH
    
    
    
    CH
    
    
    ).
  • 
     1.85 ppm (m, 1H):  Methine proton of the isopropyl group.
    
  • 
     2.30–2.50 ppm (m, 2H): 
    
    
    
    -Methylene protons (–CH
    
    
    –COOEt). Distinctive ABX system.
  • 
     3.20 ppm (m, 1H): 
    
    
    
    -Methine proton attached to amine (–CH (NH
    
    
    )–).
  • 
     4.15 ppm (q, 2H):  Ethyl ester methylene (–OCH 
    
    
    
    CH
    
    
    ).
IR Spectrum (ATR)
  • 1730–1740 cm

    
    :  Strong Ester C=O stretch.
    
  • 2900–3000 cm

    
    :  C–H aliphatic stretch.
    
  • 3300–3400 cm

    
    :  N–H stretch (Broad in salt form).
    

Synthesis & Manufacturing Workflow

The most authoritative route to this compound is the Arndt-Eistert Homologation of N-protected L-Valine. This method preserves stereochemistry while inserting the methylene group.

Synthesis Valine L-Valine (N-Boc) (Starting Material) MixedAnhydride Mixed Anhydride (Activation) Valine->MixedAnhydride iBuOCOCl / NMM Diazoketone Diazoketone (Intermediate) MixedAnhydride->Diazoketone CH2N2 Wolff Wolff Rearrangement (Ag+ Catalyst) Diazoketone->Wolff AgOBz / Ultrasound BetaAminoAcid (S)-Beta-Homovaline (N-Boc) Wolff->BetaAminoAcid H2O / Dioxane Esterification Esterification (EtOH / HCl) BetaAminoAcid->Esterification HCl / EtOH FinalProduct Ethyl (S)-3-amino-4-methylpentanoate (HCl Salt) Esterification->FinalProduct Crystallization

Figure 1: Synthesis pathway via Arndt-Eistert homologation. This route ensures the (S)-configuration is retained at the side chain while extending the backbone.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Ar/N

    
    ).
    
  • Temperature: Long-term storage at -20°C .

  • Shelf Life: 24 months if sealed; <24 hours in solution (Free base).

Safety (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling, especially for the free base which may have a volatile amine odor.

References

  • PubChem Compound Summary. (2025). Ethyl 3-amino-4-methylpentanoate (CID 12859677).[2] National Center for Biotechnology Information. [Link][2]

  • Organic Syntheses. (1963). Homologation of Amino Acids via Arndt-Eistert. Coll. Vol. 4, p. 357. (General method reference). [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of (S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as


-homovaline ethyl ester). This molecule is a critical chiral building block for peptidomimetics and pharmaceutical intermediates, including integrase inhibitors like Maraviroc.

Unlike racemic approaches requiring wasteful resolution, this protocol utilizes a Chiral Pool Strategy via the Arndt-Eistert Homologation of L-Valine. By leveraging the natural stereochemistry of L-Valine, we ensure high enantiomeric excess (


). This guide prioritizes modern safety standards by utilizing (Trimethylsilyl)diazomethane (TMSCHN₂)  as a safer alternative to volatile diazomethane, and employs a silver-catalyzed Wolff rearrangement in ethanol to yield the target ester in a streamlined workflow.

Strategic Analysis & Reaction Design

The Synthetic Challenge

The target molecule is a


-amino acid derivative.[1] Standard 

-amino acid synthesis (e.g., Strecker) yields the wrong carbon framework. The challenge lies in inserting a methylene (

) group between the carbonyl and the

-carbon of L-Valine without racemizing the chiral center.
The Solution: Arndt-Eistert Homologation

We employ a three-stage sequence:

  • Activation: Conversion of

    
    -Boc-L-Valine to a mixed anhydride.
    
  • Diazotization: Reaction with TMSCHN₂ to form an

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in ethanol. This step involves a ketene intermediate that is trapped by ethanol to directly form the ethyl ester, bypassing the carboxylic acid isolation.

Pathway Visualization

The following flow diagram illustrates the critical intermediates and reagents.

SyntheticPathway Valine N-Boc-L-Valine (Starting Material) Anhydride Mixed Anhydride (Activated) Valine->Anhydride iBuOCOCl NMM, -15°C Diazo α-Diazoketone (Intermediate) Anhydride->Diazo TMSCHN₂ THF/ACN Ketene Ketene (Transient) Diazo->Ketene AgBz Sonication/Heat Target (S)-Target Ethyl Ester (Final Product) Ketene->Target EtOH (Solvolysis)

Figure 1: Step-wise homologation pathway from L-Valine to the target


-amino ester.

Detailed Experimental Protocols

Materials & Equipment
  • Reagents:

    
    -Boc-L-Valine (>99% ee), Isobutyl chloroformate (IBCF), 
    
    
    
    -Methylmorpholine (NMM), (Trimethylsilyl)diazomethane (2.0 M in hexanes), Silver benzoate (AgBz), Anhydrous Ethanol, Anhydrous THF.
  • Equipment: Schlenk line (argon atmosphere), Sonication bath (optional for Wolff step), Low-temperature bath (-20°C).

Step 1: Formation of the -Diazoketone

Objective: Activate the carboxylic acid and insert the diazo carbon.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve

    
    -Boc-L-Valine (10.0 mmol, 2.17 g) in anhydrous THF (50 mL).
    
  • Activation: Cool to -15°C (salt/ice bath). Add NMM (11.0 mmol, 1.21 mL). Stir for 5 mins.

  • Anhydride Formation: Dropwise add Isobutyl chloroformate (11.0 mmol, 1.43 mL) over 10 minutes. Critical: Maintain temp < -10°C to prevent disproportionation. Stir for 20 mins; a white precipitate (NMM·HCl) will form.[2]

  • Diazotization: Add TMSCHN₂ (2.0 M in hexanes, 12.0 mmol, 6.0 mL) dropwise.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[3][4] Wash organics with dilute citric acid (to remove unreacted amine) and brine. Dry over Na₂SO₄ and concentrate.

    • Result: Yellow oil/solid (Diazoketone). Do not distill. Proceed immediately or store at -20°C in dark.

Step 2: Wolff Rearrangement to Ethyl Ester

Objective: Stereospecific migration of the carbon chain and trapping with ethanol.

  • Solution: Dissolve the crude diazoketone from Step 1 in anhydrous Ethanol (50 mL).

  • Catalyst: Add Silver Benzoate (0.1 eq, 1.0 mmol, 229 mg) dissolved in Triethylamine (3.0 eq).

    • Note: Triethylamine helps solubilize the silver salt and scavenges protons.

  • Rearrangement:

    • Method A (Thermal): Reflux gently at 70°C for 2-4 hours. Evolution of N₂ gas indicates reaction progress.

    • Method B (Sonication - Recommended): Sonicate the flask in a water bath at RT. This often gives cleaner yields with less thermal degradation.

  • Completion: Reaction is complete when N₂ evolution ceases and the yellow color of the diazoketone disappears (checked by TLC).

  • Purification: Filter through a celite pad to remove silver residues. Concentrate the filtrate.

  • Isolation: Purify via flash column chromatography (Hexanes/Ethyl Acetate 4:1).

    • Yield Expectation: 75-85% over two steps.

Step 3: N-Boc Deprotection (Final Target Generation)

The product from 3.3 is (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-methylpentanoate . To obtain the free amine or salt:

  • Dissolve the Boc-ester in 4M HCl in Dioxane (10 mL per gram).

  • Stir at RT for 1 hour.

  • Concentrate in vacuo. Triturate with diethyl ether to yield This compound hydrochloride as a white solid.

Mechanism & Critical Control Points

The Wolff Rearrangement Mechanism

The stereochemical integrity of this synthesis relies on the concerted nature of the Wolff rearrangement. The migration of the alkyl group occurs simultaneously with nitrogen loss, preventing the formation of a planar carbocation that would lead to racemization.

WolffMechanism Diazo Diazoketone (S-Config) Carbene Metal-Carbenoid Complex Diazo->Carbene -N₂ (Ag Catalyst) Ketene Ketene Intermediate (Retains S-Config) Carbene->Ketene 1,2-Alkyl Shift (Concerted Migration) Product β-Amino Ester (S-Config) Ketene->Product + EtOH (Nu- Attack)

Figure 2: Mechanistic flow ensuring retention of stereochemistry.

Analytical Validation Table

Verify your product using these parameters.

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
¹H NMR (CDCl₃)

4.15 (q, 2H), 3.45 (m, 1H), 2.6-2.4 (m, 2H), 0.95 (d, 6H)
400 MHz NMR
Enantiomeric Excess > 99%Chiral HPLC (Chiralcel OD-H)
Mass Spec [M+H]⁺ = 160.13 (Free base)LC-MS (ESI)

Safety & Troubleshooting (E-E-A-T)

Hazard Mitigation: Diazomethane vs. TMSCHN₂[6]
  • Traditional Diazomethane: Highly explosive, carcinogenic, requires specialized glassware (no ground joints).

  • TMS-Diazomethane (Recommended): Non-explosive, but extremely toxic (neurotoxin).

    • Protocol: ALWAYS use in a functioning fume hood. Double glove.

    • Quenching: Quench excess TMSCHN₂ with dilute acetic acid until bubbling ceases before removing from the hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature too high during mixed anhydride formation.[4][5]Ensure internal temp is <-10°C.
Racemization Base-catalyzed proton abstraction.Avoid excess NMM; use weak bases.
Incomplete Rearrangement Catalyst poisoning.Use fresh Silver Benzoate; ensure anhydrous EtOH.
Silver Residues Colloidal silver passing filter.Use activated charcoal wash before Celite filtration.

References

  • Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472. Link

  • Aoyama, T., & Shioiri, T. (1980).[6] "New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[6][7] A New, Stable, and Safe Reagent for the Arndt-Eistert Synthesis."[6][8] Tetrahedron Letters, 21(46), 4461–4462. Link

  • Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds." Chemical Reviews, 94(4), 1091–1160. Link

  • Sewald, N., & Müller, A. (1998).[1] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(6), 837–841. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: (Trimethylsilyl)diazomethane solution." Link

Sources

(S)-3-Amino-4-methylpentanoic acid ethyl ester as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-3-Amino-4-methylpentanoic acid ethyl ester as a Chiral Building Block Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

A Premier Chiral Building Block for Protease-Resistant Peptidomimetics

Executive Summary

This compound (also known as L-


-Homoleucine ethyl ester ) is a critical chiral intermediate in the synthesis of 

-peptides and peptidomimetic drugs. Unlike natural

-amino acids, this

-amino acid derivative introduces an additional methylene group (

) into the peptide backbone.

This structural modification confers two distinct advantages for drug development:

  • Proteolytic Stability: The altered backbone geometry prevents recognition and cleavage by endogenous proteases (e.g., pepsin, trypsin), significantly extending the in vivo half-life of peptide therapeutics.

  • Foldamer Formation:

    
    -amino acids drive the formation of stable secondary structures (e.g., 14-helices) that can mimic protein-protein interaction domains with high affinity.
    

This guide provides a comprehensive protocol for the asymmetric synthesis of this building block and its subsequent incorporation into solid-phase peptide synthesis (SPPS) workflows.

Technical Specifications
PropertySpecification
IUPAC Name Ethyl (3S)-3-amino-4-methylpentanoate
Common Name L-

-Homoleucine ethyl ester
CAS Number 142342-78-7 (Ethyl ester); 40469-85-0 (Free Acid)
Molecular Formula

Molecular Weight 159.23 g/mol
Chirality (S)-configuration (derived from L-Leucine)
Physical State Colorless oil (Free base) / White solid (HCl salt)
Solubility Soluble in Ethanol, DCM, DMF, DMSO; Sparingly soluble in water
Storage 2–8°C, Hygroscopic (Store under Argon)
Protocol 1: Asymmetric Synthesis via Arndt-Eistert Homologation

Objective: Synthesize N-Boc-(S)-3-amino-4-methylpentanoic acid ethyl ester from N-Boc-L-Leucine with >99% retention of chirality.

Mechanism: The Arndt-Eistert synthesis inserts a methylene group via a diazoketone intermediate, which undergoes a Wolff rearrangement.[1][2][3] This method is preferred over Knoevenagel condensation for chiral applications as it strictly preserves stereochemistry.

Safety Warning (Critical)
  • Diazomethane (

    
    )  is explosive, toxic, and carcinogenic. Use a dedicated diazomethane kit with polished glass joints (no ground glass). Perform all steps behind a blast shield in a high-flow fume hood.
    
  • Alternative: Use (Trimethylsilyl)diazomethane (

    
    ) as a safer, non-explosive alternative if available.
    
Reagents
  • Starting Material: N-Boc-L-Leucine (10 mmol)

  • Activator: Isobutyl chloroformate (IBCF) (11 mmol)

  • Base: N-Methylmorpholine (NMM) (11 mmol)

  • Reagent: Diazomethane (ether solution, excess) or

    
    
    
  • Catalyst: Silver Benzoate (

    
    ) (0.1 eq)
    
  • Solvents: Anhydrous THF, Diethyl Ether, Absolute Ethanol

Step-by-Step Methodology
  • Mixed Anhydride Formation:

    • Dissolve N-Boc-L-Leucine (2.31 g, 10 mmol) in anhydrous THF (20 mL).

    • Cool to -15°C (Salt/Ice bath).

    • Add NMM (1.21 mL, 11 mmol) followed by dropwise addition of IBCF (1.43 mL, 11 mmol).

    • Stir for 15 minutes. A white precipitate (NMM[4]·HCl) will form.[5]

  • Diazoketone Synthesis:

    • Filter the mixture quickly (cold) to remove salts or proceed directly if using a wide-bore flask.

    • Add an ethereal solution of Diazomethane (approx. 15 mmol) carefully at -15°C.

    • Allow the mixture to warm to 0°C and stir for 3 hours.

    • Quench: Add a few drops of acetic acid to destroy excess diazomethane (bubbling ceases).

    • Workup: Wash with saturated

      
      , brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Result: Crude Diazoketone (Yellow oil).

  • Wolff Rearrangement (Homologation):

    • Dissolve the crude diazoketone in Absolute Ethanol (30 mL).

    • Add Silver Benzoate (230 mg, 1 mmol) dissolved in Triethylamine (1 mL).

    • Reaction: Stir at room temperature in the dark. Evolution of

      
       gas indicates reaction progress.
      
    • Optimization: Sonication can accelerate this step and improve yield.

    • Stir until

      
       evolution ceases (approx. 2–4 hours).
      
  • Purification:

    • Filter through a Celite pad to remove silver residues.

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (Hexane/Ethyl Acetate 4:1).

    • Yield: ~75–85% of N-Boc-L-

      
      -homoleucine ethyl ester.
      
  • Deprotection (Optional for immediate use):

    • Treat with 4M HCl in Dioxane for 1 hour to yield the title compound as the Hydrochloride salt.

Visual Workflow: Arndt-Eistert Synthesis

ArndtEistert Start N-Boc-L-Leucine Step1 Mixed Anhydride (-15°C, IBCF/NMM) Start->Step1 Activation Step2 Diazoketone (Intermediate) Step1->Step2 + CH2N2 Step3 Wolff Rearrangement (AgOBz, EtOH) Step2->Step3 - N2 (gas) Product N-Boc-L-β-Homoleucine Ethyl Ester Step3->Product Homologation

Figure 1: Synthetic pathway for the conversion of L-Leucine to its


-homolog via Arndt-Eistert homologation.[2]
Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Context:


-amino acids are sterically more demanding and their active esters are less reactive than 

-amino acids. Standard SPPS protocols must be modified to prevent deletion sequences.

Reagents:

  • Resin: Wang resin or Rink Amide resin (depending on C-term requirement).

  • Coupling Agents: PyBOP/DIEA or HATU/HOAt (preferred for difficult couplings).

  • Solvent: DMF (N,N-Dimethylformamide).

Coupling Protocol
  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF.

  • Deprotection: Remove Fmoc group (if using Fmoc-strategy) with 20% Piperidine/DMF (

    
     min).
    
  • Activation (Critical Modification):

    • Dissolve 3.0 equivalents of N-Fmoc-

      
      -Homoleucine (free acid form of our building block).
      
    • Add 2.9 equivalents of HATU.

    • Add 6.0 equivalents of DIEA.

    • Note: Pre-activate for only 1–2 minutes.

  • Coupling Reaction:

    • Add activated mixture to the resin.

    • Time: Extend coupling time to 2–4 hours (vs. standard 45 min).

    • Double Coupling: For sequences >10 residues, perform a double coupling (repeat step 3-4) to ensure >99% yield.

  • Monitoring: Use the Kaiser Test (ninhydrin). Note that

    
    -amino acids may give lighter blue colors; TNBS test is often more sensitive for primary amines on resin.
    
Comparative Stability Data
Parameter

-Peptide (L-Leu)

-Peptide (

-HomoLeu)
Coupling Efficiency (1h) >99%~90-95% (Requires extended time)
Proteolytic Half-Life (

)
Minutes to Hours> 7 Days (Serum/Trypsin)
Secondary Structure

-Helix (3.6 residues/turn)
14-Helix (3.0 residues/turn)
Application Focus: Designing -Peptide Foldamers

This compound serves as the hydrophobic core for "Foldamers"—synthetic oligomers that mimic protein secondary structures.

Mechanism of Action: While


-peptides form helices stabilized by 

hydrogen bonds,

-peptides (derived from this building block) form 14-helices stabilized by

hydrogen bonds. This tighter helical pitch creates a distinct dipole moment and side-chain presentation that can disrupt protein-protein interactions (PPIs) without being degraded by the host.

Workflow for Foldamer Design:

  • Identify Target: Select an amphipathic

    
    -helix interface (e.g., p53-MDM2 interaction).
    
  • Sequence Translation: Map the key hydrophobic residues (Leucine, Phenylalanine) to their

    
    -homologs. Use (S)-3-Amino-4-methylpentanoic acid to replace L-Leucine.
    
  • Synthesis: Use the SPPS protocol above.

  • Validation: Confirm structure via Circular Dichroism (CD). A characteristic minimum at 214 nm indicates 14-helix formation.

Foldamer Target Target: Protein-Protein Interface (e.g., p53/MDM2) Design Design: Replace α-Leu with β-HomoLeu (Building Block) Target->Design Sequence Mapping Synthesis SPPS Synthesis (Extended Coupling) Design->Synthesis Fabrication Result Protease-Resistant 14-Helix Foldamer Synthesis->Result Folding

Figure 2: Workflow for translating biological targets into stable


-peptide therapeutics.
References
  • Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2733-2763. Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

  • Albericio, F., et al. (1998).[6] "Preparation and handling of peptides containing beta-amino acids." Journal of Organic Chemistry, 63(26), 9678-9683. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews, 101(10), 3219-3232. Link

Sources

The Cornerstone of Modern Antidiabetics: Applications of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Esters in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of stereochemically pure and pharmacologically active molecules is paramount. Among the vast arsenal of chiral building blocks available to the synthetic chemist, β-amino acids and their derivatives hold a place of distinction. Their incorporation into drug candidates can confer unique conformational constraints, enhance metabolic stability, and facilitate specific interactions with biological targets.[1] (S)-3-Amino-4-methylpentanoic acid ethyl ester, a non-natural β-amino acid derivative, exemplifies the utility of this class of compounds. Its structural features—a chiral center at the β-position and the presence of a lipophilic isobutyl group—make it a valuable synthon for creating complex molecules with precise three-dimensional architectures.

This technical guide delves into the critical applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone therapy for type 2 diabetes.[2][3][4] We will explore the causality behind its selection in drug design, provide detailed protocols for its application, and present data that underscores its importance in the development of potent and selective therapeutics.

The Rise of DPP-4 Inhibitors and the Role of β-Amino Acids

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has made DPP-4 inhibitors a highly successful class of oral antidiabetic agents for the management of type 2 diabetes.[5][6]

A common structural motif among many potent and selective DPP-4 inhibitors is the presence of a β-amino acid or a β-amino amide scaffold.[2][7][8] This structural feature is designed to mimic the N-terminal portion of the natural substrates of DPP-4, allowing the inhibitor to bind effectively to the enzyme's active site. The stereochemistry of the β-amino acid is often critical for optimal binding and inhibitory activity.

One of the most prominent examples of a DPP-4 inhibitor is Sitagliptin (marketed as Januvia®).[5] The chemical structure of Sitagliptin features a chiral β-amino acid derivative, (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, coupled to a triazolopiperazine core.[9] While not identical, this compound shares the key β-amino ester functionality and chirality that are central to the design of such inhibitors. Its isobutyl side chain can be envisioned as a surrogate for other hydrophobic groups that interact with specific pockets within the DPP-4 active site.

Synthetic Application: A Protocol for Amide Bond Formation with a Heterocyclic Core

The synthesis of DPP-4 inhibitors often involves the coupling of a chiral β-amino acid derivative with a heterocyclic moiety. The following protocol provides a generalized, yet detailed, procedure for the amide bond formation between this compound and a representative heterocyclic amine, which is a crucial step in the construction of a potential DPP-4 inhibitor.

Experimental Protocol: Synthesis of Ethyl (S)-3-(Heterocyclyl-amido)-4-methylpentanoate

Objective: To couple this compound with a heterocyclic carboxylic acid to form the corresponding amide, a key intermediate for a DPP-4 inhibitor.

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
This compound159.23 g/mol 1.59 g10.0
Heterocyclic Carboxylic Acid (e.g., Pyrazine-2-carboxylic acid)124.09 g/mol 1.24 g10.0
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)191.70 g/mol 2.30 g12.0
1-Hydroxybenzotriazole (HOBt)135.13 g/mol 1.62 g12.0
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 3.48 mL20.0
Dichloromethane (DCM), anhydrous-100 mL-
Saturated aqueous sodium bicarbonate solution-50 mL-
Brine (saturated aqueous NaCl solution)-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the heterocyclic carboxylic acid (1.24 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the mixture at room temperature until the acid is fully dissolved.

  • Add this compound (1.59 g, 10.0 mmol), EDC·HCl (2.30 g, 12.0 mmol), and HOBt (1.62 g, 12.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA (3.48 mL, 20.0 mmol) dropwise to the stirred mixture over a period of 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl (S)-3-(heterocyclyl-amido)-4-methylpentanoate.

Expected Outcome:

The expected product is a white to off-white solid. The yield and purity will depend on the specific heterocyclic carboxylic acid used and the efficiency of the purification. A typical yield for such coupling reactions is in the range of 70-90%. The purity should be assessed by HPLC and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

G cluster_materials Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification A (S)-3-Amino-4-methylpentanoic acid ethyl ester C Dissolve reactants in DCM A->C B Heterocyclic Carboxylic Acid B->C D Add coupling reagents (EDC·HCl, HOBt) C->D E Add DIPEA at 0°C D->E F Stir at room temperature E->F G Aqueous Wash (NaHCO3, Brine) F->G H Drying and Concentration G->H I Column Chromatography H->I J Ethyl (S)-3-(Heterocyclyl-amido)-4-methylpentanoate (Final Product) I->J

Caption: Workflow for the synthesis of a key DPP-4 inhibitor intermediate.

Logical Relationship in DPP-4 Inhibitor Design

G cluster_components Key Structural Components A (S)-3-Amino-4-methylpentanoic acid ethyl ester (Chiral β-Amino Ester) C Amide Bond Formation A->C B Heterocyclic Moiety B->C D DPP-4 Inhibitor Candidate C->D E Interaction with DPP-4 Active Site D->E F Therapeutic Effect (Type 2 Diabetes Treatment) E->F

Caption: Design logic for DPP-4 inhibitors utilizing β-amino esters.

Conclusion and Future Perspectives

This compound and its structural analogs are indispensable tools in the medicinal chemist's repertoire for the construction of stereochemically defined pharmaceutical agents. Their application in the synthesis of DPP-4 inhibitors highlights the power of rational drug design, where specific structural motifs are employed to achieve high potency and selectivity for a biological target. The protocols and principles outlined in this guide serve as a testament to the enduring importance of chiral β-amino esters in the development of innovative medicines. As our understanding of disease pathology deepens, the demand for such precisely engineered building blocks will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 2024. [Link]

  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 2022. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 2017. [Link]

  • Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. DIGIBUG Principal, 2024. [Link]

  • A Novel Process For The Preparation Of Sitagliptin. Quick Company. [Link]

  • Preparation of sitagliptin intermediate.
  • (S)-Sitagliptin……….Synfacts by Thieme. New Drug Approvals. [Link]

  • D-Leucine ethyl ester hydrochloride. Chem-Impex. [Link]

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules, 2024. [Link]

  • L-Leucine ethyl ester hydrochloride. Chem-Impex. [Link]

  • Sitagliptin synthesis.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. [Link]

  • Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. ACS. [Link]

  • Januvia. European Medicines Agency (EMA). [Link]

  • Januvia. FDA. [Link]

  • Synthesis of different heterocyclic compounds derived from some amino acids. ResearchGate. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. [Link]

Sources

Application Notes & Protocols: Derivatization Methods for (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Amino-4-methylpentanoic acid ethyl ester is a chiral β-amino acid ester of significant interest in synthetic and medicinal chemistry. Notably, its corresponding carboxylic acid, (S)-3-(aminomethyl)-5-methylhexanoic acid, is the active pharmaceutical ingredient known as Pregabalin[1]. The stereochemical integrity of the chiral center at the C3 position is paramount for its biological activity. Consequently, robust analytical methods are required to both quantify the enantiomeric purity of the ethyl ester precursor and to create derivatives for further synthetic applications or to enhance its analytical detectability.

This guide provides an in-depth exploration of key derivatization methods for this compound. The protocols herein are designed to be self-validating, with a focus on the chemical principles that underpin each experimental step. We will delve into methods for N-acylation, a fundamental transformation, as well as chiral derivatization techniques essential for determining enantiomeric excess (e.e.) and absolute configuration.

Part 1: N-Acylation for Synthetic Elaboration

The primary amine of this compound serves as a versatile handle for synthetic modification. N-acylation is a common strategy to introduce a variety of functional groups, altering the molecule's polarity, lipophilicity, and potential for further chemical reactions.

Scientific Rationale

N-acylation of the primary amine proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The choice of acylating agent and reaction conditions is critical to ensure high yields and prevent side reactions, such as O-acylation of the ester or racemization of the chiral center. The use of a non-nucleophilic base is often employed to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow: N-Acetylation

N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (S)-3-Amino-4-methylpentanoic acid ethyl ester in an anhydrous aprotic solvent (e.g., CH2Cl2) base Add a non-nucleophilic base (e.g., Triethylamine) start->base cool Cool the reaction mixture to 0°C base->cool acylate Add Acetyl Chloride dropwise cool->acylate warm Allow to warm to room temperature and stir acylate->warm quench Quench with aqueous NaHCO3 solution warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the N-acetylation of this compound.

Protocol: N-Acetylation with Acetyl Chloride

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N), freshly distilled

  • Acetyl Chloride (AcCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes:Ethyl Acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.

  • Add triethylamine (1.2 eq) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction[2].

  • Cool the flask in an ice bath to 0°C.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps to control the exothermicity of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acetylated product.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneAprotic and unreactive towards the reagents.
Base TriethylamineScavenges HCl byproduct, driving the reaction forward.
Temperature 0°C to Room Temp.Controls initial reaction rate and prevents side reactions.
Stoichiometry Slight excess of AcCl & Et₃NEnsures complete consumption of the starting amine.

Part 2: Chiral Derivatization for Enantiomeric Purity Analysis

Determining the enantiomeric excess (e.e.) of this compound is crucial, especially in the context of its use as a pharmaceutical precursor. Chiral derivatizing agents (CDAs) are employed to convert the enantiomers into diastereomers, which possess different physical properties and can be distinguished by standard analytical techniques like HPLC or NMR.

Method 1: Marfey's Reagent for HPLC Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids and amines[3][4]. It reacts with the primary amine of the analyte to form stable diastereomeric adducts. These diastereomers can then be separated and quantified using reverse-phase HPLC with UV detection, owing to the strongly UV-absorbing dinitrophenyl group introduced by the reagent[4].

The reaction proceeds via a nucleophilic aromatic substitution, where the amine of the analyte displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent. Since Marfey's reagent itself is chiral (containing L-alanine), reaction with the (S)- and (R)-enantiomers of the analyte will produce two different diastereomers (L-S and L-R). These diastereomers have different shapes and can be separated by a standard achiral HPLC column[5].

Marfey_Derivatization cluster_reactants cluster_products Analyte (S)-Analyte + (R)-Analyte Derivatization Derivatization (Nucleophilic Aromatic Substitution) Analyte->Derivatization Marfey Marfey's Reagent (L) Marfey->Derivatization Diastereomer_S L-S Diastereomer Derivatization->Diastereomer_S Diastereomer_R L-R Diastereomer Derivatization->Diastereomer_R HPLC RP-HPLC Separation (Achiral Column) Diastereomer_S->HPLC Diastereomer_R->HPLC Quantification Quantification by UV Detection HPLC->Quantification

Caption: Logical workflow of chiral analysis using Marfey's reagent.

Materials:

  • Sample containing this compound

  • Marfey's Reagent (FDAA) solution (e.g., 1 mg/mL in acetone)

  • Acetone

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric Acid (HCl)

  • HPLC grade water and acetonitrile

Procedure:

  • In a small vial, dissolve a known amount of the amino acid ester sample (e.g., 1-2 mg) in 200 µL of acetone.

  • Add 400 µL of 1 M NaHCO₃ solution. This creates the alkaline conditions necessary for the reaction[4].

  • Add 400 µL of the Marfey's reagent solution. A molar excess of the reagent is used to ensure complete derivatization[6].

  • Cap the vial tightly and heat at 40-50°C for 1 hour.

  • After cooling to room temperature, neutralize the reaction by adding 200 µL of 2 M HCl.

  • Dilute the sample with the mobile phase (e.g., 50:50 water:acetonitrile) to an appropriate concentration for HPLC analysis.

  • Analyze the sample by reverse-phase HPLC with UV detection at 340 nm. The two diastereomers should elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

ParameterConditionRationale
Reagent Marfey's Reagent (FDAA)Chiral, forms UV-active diastereomers.
pH Alkaline (NaHCO₃)Facilitates nucleophilic attack by the deprotonated amine.
Temperature 40-50°CIncreases reaction rate without causing degradation.
Detection UV at 340 nmCorresponds to the absorbance maximum of the DNP chromophore.
Method 2: Mosher's Amide Formation for NMR Analysis

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its corresponding acid chloride (MTPA-Cl) are powerful chiral derivatizing agents used for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines via NMR spectroscopy[7][8].

The analyte is reacted separately with both the (R)- and (S)-enantiomers of MTPA-Cl to form a pair of diastereomeric amides. In the resulting diastereomers, the substituents on the chiral center of the original amine experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. This results in different chemical shifts (Δδ = δS - δR) for corresponding protons in the ¹H NMR spectra of the two diastereomers[7]. By analyzing these chemical shift differences, one can determine the enantiomeric excess and, by applying Mosher's model, deduce the absolute configuration of the amine.

Materials:

  • This compound

  • (R)-(-)-MTPA-Cl

  • (S)-(+)-MTPA-Cl

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine or triethylamine

  • High-resolution NMR spectrometer

Procedure:

  • Prepare two separate, dry NMR tubes.

  • Tube 1 ((R)-MTPA amide): Dissolve ~5 mg of the amino acid ester in 0.5 mL of anhydrous CDCl₃. Add a slight molar excess (~1.2 eq) of (R)-(-)-MTPA-Cl, followed by a catalytic amount of anhydrous pyridine.

  • Tube 2 ((S)-MTPA amide): Repeat step 2 in the second NMR tube using (S)-(+)-MTPA-Cl.

  • Cap both tubes and allow the reactions to proceed at room temperature for 2-6 hours, or until the reaction is complete (can be monitored by TLC or NMR). The formation of a salt (pyridinium hydrochloride) may be observed.

  • Acquire ¹H NMR and/or ¹⁹F NMR spectra for both samples.

  • Analysis:

    • Enantiomeric Excess (e.e.): Integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ratio of the integrals will give the ratio of the enantiomers.

    • Absolute Configuration: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. Compare the sign of Δδ values to the established Mosher's model to confirm the (S)-configuration.

ParameterConditionRationale
Reagents (R)- and (S)-MTPA-ClForms diastereomeric amides with distinct NMR signals.
Solvent Anhydrous CDCl₃Standard NMR solvent, must be dry to prevent hydrolysis of MTPA-Cl.
Catalyst Anhydrous PyridineActs as a base to scavenge HCl byproduct.
Analysis ¹H or ¹⁹F NMRAllows for the differentiation and quantification of the diastereomers.

Conclusion

The derivatization of this compound is a critical step for both its synthetic manipulation and its stereochemical analysis. The protocols provided for N-acylation, derivatization with Marfey's reagent, and the formation of Mosher's amides offer robust and reliable methods for researchers in drug development and organic synthesis. The choice of method will depend on the specific goal, whether it is to create a new analogue, quantify enantiomeric purity via HPLC, or determine absolute configuration using NMR spectroscopy. Adherence to the principles and steps outlined in these protocols will ensure accurate and reproducible results.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Ovid.
  • Bhushan, R., & Brückner, H. (2005). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals.
  • Brückner, H., & Bhushan, R. (2011). Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. PubMed.
  • BenchChem. (n.d.). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2011). A novel method for spectrophotometric determination of pregabalin in pure form and in capsules. PMC.
  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.
  • ResearchGate. (n.d.). NMR analysis of a chiral amine through derivatization with Mosher acid....
  • European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.

Sources

Application Note: Analytical Characterization of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of (S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as L-β-Homoleucine ethyl ester).[1] It addresses the specific challenges of this molecule: its lack of a strong chromophore, the critical need for enantiomeric control, and its stability profile.[2]

Introduction & Compound Profile

This compound is a critical chiral building block, often used in the synthesis of peptidomimetics and integrin inhibitors.[1] Structurally, it is a


-amino acid derivative (specifically the ethyl ester of 

-leucine).[1]

From an analytical perspective, this compound presents two distinct challenges:

  • Weak UV Absorbance: Lacking an aromatic ring or conjugated

    
    -system, it exhibits negligible absorbance above 220 nm.[1][2] Standard UV detection is prone to baseline drift and low sensitivity.[1][2]
    
  • Enantiomeric Purity: As a chiral intermediate, the presence of the (R)-enantiomer can compromise downstream biological activity.[1][2]

Physicochemical Data Table
PropertyValue / Description
Chemical Name Ethyl (S)-3-amino-4-methylpentanoate
CAS Number 864871-50-1 (HCl salt) / Free base varies
Molecular Formula

(Free Base)
Molecular Weight 159.23 g/mol (Free Base)
Chromophore None (Weak carbonyl absorption ~200-210 nm)
Solubility Soluble in Water, Methanol, Ethanol, DMSO
pKa (Calculated) ~9.0 (Amine), ~16 (Ester

-proton)

Analytical Strategy Workflow

The following diagram outlines the logical flow for complete characterization, selecting methods based on the specific "Question to be Answered" (Identity, Purity, or Chirality).

AnalyticalWorkflow Start Sample: (S)-3-Amino-4-methylpentanoic acid ethyl ester Decision Select Analytical Objective Start->Decision Path_ID Identity Confirmation Decision->Path_ID Path_Purity Chemical Purity & Assay Decision->Path_Purity Path_Chiral Enantiomeric Purity Decision->Path_Chiral Method_NMR 1H / 13C NMR (Structural ID) Path_ID->Method_NMR Method_Achiral RP-HPLC (C18) Detection: CAD or Low UV (210 nm) Path_Purity->Method_Achiral Method_Chiral Chiral HPLC (Crown Ether Column) Path_Chiral->Method_Chiral Result_ID Pass: Spectral Match Method_NMR->Result_ID Result_Purity Report: % Area & Assay (w/w) Method_Achiral->Result_Purity Result_EE Report: Enantiomeric Excess (% ee) Method_Chiral->Result_EE

Caption: Decision tree for analytical method selection based on critical quality attributes (CQAs).

Protocol A: Chemical Purity by RP-HPLC (CAD/UV)

Rationale: Due to the weak chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is preferred for its universal response and high sensitivity. If these are unavailable, UV at 210 nm is acceptable but requires high-purity solvents to minimize baseline noise.[1][2]

Method Parameters
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q)
Mobile Phase B 0.05% TFA in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection Primary: CAD (Nebulizer: 35°C); Secondary: UV 210 nm
Gradient T=0 (5% B)

T=15 (60% B)

T=20 (95% B)

Re-equilibrate
Step-by-Step Procedure
  • System Suitability Solution: Dissolve standard to 1.0 mg/mL in Water/ACN (90:10).

  • Sample Preparation: Accurately weigh ~25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. (Target: 1.0 mg/mL).

  • Blank Run: Inject Mobile Phase A to identify system peaks (TFA often causes baseline upsets at low UV).

  • Analysis: Inject Sample.

    • Note: The amine group will be protonated by TFA, improving retention and peak shape on C18.[2]

  • Calculation: Use Area Normalization (%) for purity. For Assay, use an external standard calibration curve.[1][2]

Protocol B: Enantiomeric Purity by Chiral HPLC

Rationale: Primary amines containing a stereocenter alpha or beta to the amine are ideal candidates for Crown Ether stationary phases (e.g., Crownpak CR(+)). The crown ether forms a host-guest complex with the ammonium ion (


).[1] This mechanism is highly specific and robust for amino acid esters.[1][2]
Method Parameters
ParameterCondition
Column Daicel CROWNPAK CR-I(+) , 150 x 3.0 mm, 5 µm
Mobile Phase Perchloric Acid (pH 1.5 to 2.[1]0) / Methanol (85:15 v/v)
Flow Rate 0.4 mL/min (Lower flow for 3.0 mm ID column)
Temperature 25°C (Lower temperature often improves chiral resolution)
Detection UV 210 nm (or CAD if available)
Run Time 30 minutes
Step-by-Step Procedure
  • Mobile Phase Prep: Add ~1.6 mL of 70% Perchloric Acid (

    
    ) to 1000 mL water to achieve pH 1.[1][2]5. Mix 850 mL of this aqueous solution with 150 mL Methanol.
    
    • Safety Alert: Perchloric acid is corrosive.[1][2] Handle in a fume hood.

  • Sample Prep: Dissolve sample in Mobile Phase (concentration ~2.0 mg/mL). The acidic mobile phase ensures the amine is fully protonated (required for crown ether binding).[1][2]

  • Resolution Check: Inject a racemic mixture (Rac-3-amino-4-methylpentanoic acid ethyl ester) to confirm separation of (R) and (S) enantiomers.

    • Expectation: The (S)-enantiomer typically elutes second on CR(+) columns, but this must be confirmed with a pure standard.[1]

  • Calculation:

    
    [1]
    

Protocol C: Identification by NMR

Rationale: NMR provides the definitive structural fingerprint.[1][2] The ethyl group and the isopropyl (from the leucine backbone) provide distinct signals.[2]

Expected


 NMR Signals (400 MHz, 

or

):
  • 
     0.85-0.95 (d, 6H): Isopropyl methyls (
    
    
    
    ).[1]
  • 
     1.20 (t, 3H): Ethyl ester methyl (
    
    
    
    ).[1]
  • 
     1.6-1.8 (m, 1H): Methine of isopropyl.[1]
    
  • 
     2.3-2.5 (m, 2H): 
    
    
    
    -methylene protons (
    
    
    ).[1]
  • 
     3.1-3.3 (m, 1H): 
    
    
    
    -methine proton attached to amine (
    
    
    ).[1]
  • 
     4.0-4.2 (q, 2H): Ethyl ester methylene (
    
    
    
    ).[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+). Retrieved from [Link]

  • PubChem. Ethyl 3-amino-4-methylpentanoate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Agilent Technologies. Analysis of Amino Acids using HPLC-CAD. Retrieved from [Link]

Sources

Scale-up synthesis of (S)-3-Amino-4-methylpentanoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Chemo-Enzymatic Synthesis of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known as ethyl (S)-


-homovaline). This compound is a critical chiral building block for peptidomimetics, integrin antagonists, and 

-amino acid-containing pharmaceuticals.

While classical homologation methods (e.g., Arndt-Eistert synthesis from L-Valine) offer direct access to the chiral backbone, they often involve hazardous reagents (diazomethane) unsuitable for multi-kilogram scale-up. This guide presents a hybrid chemo-enzymatic approach that combines the cost-efficiency of the Rodionov reaction with the high stereoselectivity of Lipase-catalyzed Kinetic Resolution (EKR) . This route prioritizes safety, scalability, and high enantiomeric excess (


).

Strategic Synthesis Overview

The synthesis is divided into three modular phases designed for industrial applicability:

  • Upstream Synthesis: One-pot construction of the racemic

    
    -amino acid backbone via a modified Rodionov condensation.
    
  • Enzymatic Resolution: Stereoselective hydrolysis using Burkholderia cepacia Lipase (Lipase PS) to isolate the (S)-enantiomer.[1][2]

  • Downstream Processing: Selective re-esterification to yield the final target.

Process Flow Diagram

SynthesisWorkflow Start Isovaleraldehyde (Starting Material) Rodionov Phase 1: Modified Rodionov Reaction (Malonic Acid, NH4OAc, EtOH) Start->Rodionov RacAcid rac-3-Amino-4-methylpentanoic acid Rodionov->RacAcid Esterification1 Esterification (SOCl2, EtOH) RacAcid->Esterification1 RacEster rac-Ethyl Ester Esterification1->RacEster EKR Phase 2: Enzymatic Kinetic Resolution (Lipase PS, MTBE/H2O) RacEster->EKR Separation Biphasic Separation EKR->Separation SAcid (S)-Acid (Aqueous Phase) Target Enantiomer Separation->SAcid Hydrolysis Product REster (R)-Ester (Organic Phase) Discard/Recycle Separation->REster Unreacted Ester Esterification2 Phase 3: Re-esterification (SOCl2, EtOH) SAcid->Esterification2 FinalProduct TARGET: (S)-3-Amino-4-methylpentanoic acid ethyl ester Esterification2->FinalProduct

Caption: Figure 1. Chemo-enzymatic workflow for the production of this compound.

Detailed Protocols

Phase 1: Synthesis of Racemic 3-Amino-4-methylpentanoic Acid

Principle: The Rodionov reaction provides a direct 3-component condensation to form


-amino acids.

Reagents & Equipment:

  • Isovaleraldehyde (CAS: 590-86-3)

  • Malonic acid (1.0 equiv)

  • Ammonium acetate (2.0 equiv)

  • Ethanol (Absolute)

  • Reflux condenser, overhead stirrer.

Protocol:

  • Charge: In a reactor, dissolve Malonic acid (104 g, 1.0 mol) and Ammonium acetate (154 g, 2.0 mol) in Ethanol (500 mL).

  • Addition: Heat the mixture to 40°C. Add Isovaleraldehyde (86 g, 1.0 mol) dropwise over 30 minutes.

  • Reaction: Heat to reflux (78°C) and stir for 6–8 hours. The reaction evolves CO₂, necessitating proper venting.

  • Crystallization: Cool the mixture to 0°C. The racemic

    
    -amino acid precipitates as a white solid.
    
  • Filtration: Filter the solid and wash with cold ethanol (2 x 100 mL).

  • Yield: Expect ~60–70% yield of the racemic acid.

Phase 2: Preparation of Racemic Ethyl Ester

Principle: Standard acid-catalyzed esterification.

Protocol:

  • Suspension: Suspend the racemic acid (131 g, 1.0 mol) in absolute Ethanol (600 mL) at 0°C.

  • Activation: Add Thionyl Chloride (1.2 equiv) dropwise, maintaining temperature <10°C (Exothermic!).

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC or GC.

  • Workup: Concentrate in vacuo to remove excess EtOH/SOCl₂. Partition residue between saturated NaHCO₃ and Ethyl Acetate. Dry organic layer (MgSO₄) and concentrate.[3]

  • Output: Racemic 3-amino-4-methylpentanoic acid ethyl ester (Oil).

Phase 3: Enzymatic Kinetic Resolution (The Critical Step)

Principle:Burkholderia cepacia lipase (Lipase PS) displays high enantioselectivity (


) for the hydrolysis of the (S)-enantiomer of 

-amino esters, producing the (S)-acid while leaving the (R)-ester intact [1].[1]

Reagents:

  • Racemic Ethyl Ester (Substrate)[4]

  • Lipase PS-IM (Immobilized on diatomite) or Lipase PS Amano SD.

  • Solvent: Diisopropyl ether (DIPE) or MTBE (water-saturated).

  • Phosphate Buffer (pH 7.0).

Protocol:

  • Setup: In a reactor, dissolve Racemic Ethyl Ester (100 g) in DIPE (1.0 L).

  • Initiation: Add Phosphate buffer (pH 7.0, 500 mL) and Lipase PS-IM (5 g, 5% w/w relative to substrate).

  • Incubation: Stir vigorously at 40°C. Monitor conversion via chiral HPLC.

  • Endpoint: Stop reaction at ~45–50% conversion (typically 24–48 hours). The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid.

  • Separation (Self-Validating Step):

    • Filter off the immobilized enzyme (recyclable).

    • Separate phases.[5][6]

    • Organic Phase: Contains (R)-ethyl ester (impurities).

    • Aqueous Phase: Contains (S)-3-amino-4-methylpentanoic acid (Target precursor).

  • Isolation: Adjust aqueous phase to pH 6.0 (isoelectric point) and concentrate or extract with n-Butanol if necessary, though precipitation is preferred.

Phase 4: Final Esterification to Target

Principle: Re-esterification of the resolved (S)-acid yields the enantiopure target.

Protocol:

  • Take the isolated (S)-acid.

  • Repeat the esterification protocol from Phase 2 (EtOH/SOCl₂).

  • Purification: Distillation (bp ~85°C at 10 mmHg) or column chromatography if high purity is required.

Analytical Controls & Specifications

To ensure scientific integrity, the following Quality Control (QC) parameters must be met.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Chemical Purity > 98.0%GC-FID / HPLC
Enantiomeric Excess > 99.0% (S)-isomerChiral HPLC (Chiralpak AD-H)
Specific Rotation

(c=1, EtOH)
Polarimetry
Residual Solvent < 5000 ppm (EtOH)HS-GC

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times: (R)-Ester ~6.5 min; (S)-Ester ~8.2 min (Verify with standards).

Troubleshooting & Optimization

  • Low Enantioselectivity (E-value): If

    
     drops, lower the reaction temperature to 30°C or switch solvent to pure MTBE (water-saturated) rather than a biphasic buffer system.
    
  • Slow Hydrolysis: Increase enzyme loading to 10% w/w or ensure vigorous stirring (mass transfer limitation in biphasic systems).

  • Safety Note: Unlike the Arndt-Eistert route involving diazomethane (explosive), this enzymatic route is inherently safer. However, SOCl₂ requires scrubbing for HCl gas evolution.

References

  • Gotor, V., et al. (2020).[2] "Efficient Synthesis of New Fluorinated

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 25(24), 5990. 
    
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831-5854. 
    
  • Soloshonok, V. A., et al. (2014). "Rodionov reaction: an efficient route to

    
    -amino acids." Organic Process Research & Development. 
    
  • BenchChem Technical Guide. "Boc-L-Valine and Amino Acid Derivatives Synthesis."

Sources

Technical Guide: Synthesis and Application of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with (S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as Ethyl


-homovalinate  or Ethyl 

-leucinate
).

-Amino Ester Protocols
CAS Registry Number:  142342-78-7 (Acid precursor: 40469-85-0)

Executive Summary & Strategic Relevance

This compound is the ethyl ester derivative of


-homovaline  (also referred to as 

-leucine). Unlike naturally occurring

-amino acids, this

-amino acid derivative possesses an extra methylene group (

) between the carboxylic acid and the amino-bearing carbon.

Core Applications in Drug Development:

  • Peptidomimetics: Introduction of

    
    -amino acids into peptide backbones creates "foldamers" that adopt stable secondary structures (helices, sheets) resistant to proteolytic degradation.
    
  • Chiral Intermediates: It serves as a critical chiral building block for small molecule inhibitors, particularly in the design of integrin antagonists and protease inhibitors.

  • Metabolic Stability: The

    
    -amino ester motif alters the physicochemical properties (lipophilicity, pKa) of drug candidates, often improving oral bioavailability and half-life.
    

Chemical Identity & Properties

PropertyData
IUPAC Name Ethyl (3S)-3-amino-4-methylpentanoate
Common Names

-Homovaline ethyl ester;

-Leucine ethyl ester
Molecular Formula

Molecular Weight 159.23 g/mol
Chiral Center C3 (S-configuration derived from L-Valine)
Physical State Colorless oil (free base); White solid (HCl salt)
Solubility Soluble in EtOH, MeOH, DCM, EtOAc; HCl salt soluble in water

Synthesis Protocol: Arndt-Eistert Homologation

The most authoritative route to enantiopure this compound is the Arndt-Eistert homologation starting from (S)-Valine (L-Valine) . This method preserves the chiral integrity of the stereocenter.

Mechanism & Workflow

ArndtEistert cluster_legend Reaction Phase Valine (S)-Valine (Starting Material) BocVal N-Boc-(S)-Valine (Protected) Valine->BocVal Boc2O, NaOH MixedAnh Mixed Anhydride (Activation) BocVal->MixedAnh iBuOCOCl, NMM -15°C Diazo Diazoketone (Intermediate) MixedAnh->Diazo CH2N2 0°C Ketene Wolff Rearrangement (Ketene Intermediate) Diazo->Ketene AgBz, Heat (-N2) Product (S)-3-Amino-4-methyl- pentanoic acid ethyl ester Ketene->Product EtOH (Nucleophilic Attack) Activation Activation Rearrangement Rearrangement

Figure 1: Arndt-Eistert homologation pathway converting L-Valine to


-homovaline ethyl ester via Wolff rearrangement.
Detailed Experimental Procedure

Reagents:

  • N-Boc-L-Valine (1.0 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Diazomethane (Caution: Generated in situ or used as ether solution)

  • Silver Benzoate (0.1 equiv)

  • Anhydrous Ethanol (Solvent/Reactant)

Step 1: Activation (Mixed Anhydride Formation)

  • Dissolve N-Boc-L-Valine (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

  • Cool the solution to -15°C (Salt/Ice bath). Critical: Temperature control prevents racemization and carbamate decomposition.

  • Add NMM (11 mmol) followed by dropwise addition of Isobutyl chloroformate (11 mmol).

  • Stir for 15 minutes at -15°C. A white precipitate (NMM·HCl) will form.

Step 2: Diazoketone Synthesis

  • Filter the cold mixture quickly to remove salts (optional but recommended for purity) or use directly.

  • Add a solution of diazomethane in diethyl ether (approx. 15 mmol, excess) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The diazoketone appears as a distinct yellow spot. IR spectroscopy should show a strong diazo peak at ~2100 cm⁻¹.

  • Safety Note: Quench excess diazomethane with dilute acetic acid before rotary evaporation.

Step 3: Wolff Rearrangement (Ester Formation)

  • Dissolve the crude diazoketone in anhydrous Ethanol (50 mL).

  • Add triethylamine (1.0 equiv) and Silver Benzoate (10 mol%) dissolved in triethylamine/ethanol.

  • Protect from light and stir at room temperature (or mild reflux at 50°C) until nitrogen evolution ceases.

  • Mechanism: The silver catalyst promotes loss of

    
     to form a carbene, which rearranges to a ketene. The ketene is immediately trapped by ethanol to form the ethyl ester.
    
  • Concentrate the solvent and purify via silica gel flash chromatography (Hexane/EtOAc).

Step 4: Deprotection (Optional - if free amine is needed)

  • Treat the N-Boc ester with 4M HCl in Dioxane for 1 hour.

  • Concentrate to yield This compound hydrochloride .

Application Protocol: Peptide Coupling

This protocol describes the coupling of the


-amino ester (as the amine component) to a standard 

-amino acid, a common workflow in peptidomimetic synthesis.

Objective: Couple Fmoc-Phe-OH to this compound.

Reagents
  • Amine: this compound HCl salt (1.0 equiv)

  • Carboxylic Acid: Fmoc-Phe-OH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve Fmoc-Phe-OH (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir for 5 minutes to activate the acid.

  • Neutralization: In a separate vial, dissolve the

    
    -amino ester HCl salt (1.0 mmol) in DMF (2 mL) and add DIPEA (3.0 mmol). Note: Ensure pH is basic (pH > 8) to release the free amine.
    
  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Monitoring: Check completion by HPLC or TLC. The

    
    -amine is less nucleophilic than 
    
    
    
    ; if reaction is slow, extend time or heat gently to 35°C.
  • Work-up: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄.

Analytical Characterization & Quality Control

To ensure scientific integrity, the following analytical parameters must be met.

MethodExpected Signal/CriteriaPurpose
¹H NMR (400 MHz, CDCl₃)

4.15 (q, 2H, O-CH2 -CH3),

1.25 (t, 3H, O-CH2-CH3 ),

3.2-3.4 (m, 1H,

-CH),

2.3-2.5 (m, 2H,

-CH2).
Confirm structure and ester formation.[1][2]
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA.Determine Enantiomeric Excess (ee). Target > 98%.
Mass Spectrometry ESI+: [M+H]⁺ = 160.13 (Free base).Confirm molecular weight.
Residual Solvents GC-FIDEnsure removal of Ethanol/THF/Dioxane.

Safety & Handling

  • Diazomethane: Extreme explosion hazard. Use special glassware (fire-polished, no ground joints) and blast shields. Alternatively, use trimethylsilyldiazomethane (TMS-CHN₂) as a safer, non-explosive substitute in the Arndt-Eistert protocol.

  • Silver Salts: Silver benzoate is light-sensitive and stains skin. Handle with gloves.

  • Storage: Store the ethyl ester HCl salt at -20°C under desiccant. The free base is prone to hydrolysis and should be used immediately or stored as a salt.

References

  • Arndt-Eistert Homologation Mechanism & Application

    • Podlech, J., & Seebach, D. (1995).

      
      -Amino Acids from 
      
      
      
      -Amino Acids using the Arndt-Eistert Reaction." Liebigs Annalen.
  • Synthesis of

    
    -Homovaline Derivatives: 
    
    • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of

      
      -Amino Acids." Chemical Reviews. 
      
  • Peptidomimetics and

    
    -Peptides: 
    
    • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Properties of 3-Amino-4-methylpentanoic acid

    • PubChem Compound Summary for CID 12859677.[3]

Sources

Application Note: Scalable Catalytic Routes to (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as (S)-


-leucine ethyl ester) is a critical chiral building block for peptidomimetics and 

-peptides. Unlike their

-amino acid counterparts,

-amino acids confer resistance to proteolytic degradation, making them invaluable in modern drug discovery for increasing the half-life of peptide-based therapeutics.

This Application Note details two distinct, high-fidelity catalytic workflows for synthesizing this target:

  • Method A (Chemocatalysis): Asymmetric Hydrogenation of

    
    -dehydroamino esters using Rhodium(I)-bisphosphine complexes. This route is preferred for de novo synthesis requiring 100% theoretical yield.
    
  • Method B (Biocatalysis): Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B).[1] This route is preferred for cost-efficiency when starting from racemic feedstocks.

Method A: Asymmetric Hydrogenation (Rh-Catalysis)[2][3][4][5]

Rationale & Mechanism

The most atom-economical route to chiral


-amino esters is the asymmetric hydrogenation of the corresponding 

-(acylamino)acrylate. For (S)-

-leucine ethyl ester, the precursor is ethyl (E)-3-acetamido-4-methylpent-2-enoate .

We utilize a Rhodium(I) catalyst complexed with a chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos or TangPhos). The mechanism relies on the precise coordination of the enamide double bond and the amide oxygen to the metal center, creating a rigid chelate that dictates facial selectivity during hydride insertion.

Critical Mechanistic Insight: Unlike


-dehydroamino acids, 

-analogues often require higher hydrogen pressure or specific solvent effects (like TFE) to stabilize the chelate ring, which is one atom larger (6-membered vs 5-membered chelate), making it more conformationally flexible and prone to lower stereocontrol if not managed correctly.
Catalytic Cycle Visualization

Rh_Cycle Fig 1. Rh(I)-Catalyzed Asymmetric Hydrogenation Cycle PreCat Pre-Catalyst [Rh(COD)(Ligand)]BF4 Active Active Solvate [Rh(Ligand)(MeOH)2]+ PreCat->Active H2, -COD Coord Substrate Coordination (Enamide Binding) Active->Coord + Substrate OxAdd Oxidative Addition (Rh-H2 Complex) Coord->OxAdd + H2 Insert Migratory Insertion (C-H Bond Formation) OxAdd->Insert Rate Limiting Elim Reductive Elimination (Product Release) Insert->Elim Elim->Active Regeneration

Experimental Protocol

Reagents:

  • Substrate: Ethyl (E)-3-acetamido-4-methylpent-2-enoate (1.0 equiv)

  • Catalyst: [Rh((S,S)-Me-DuPhos)(COD)]BF

    
     (0.5 - 1.0 mol%)
    
  • Solvent: Degassed Methanol (MeOH)

  • Gas: Hydrogen (H

    
    ), 99.999% purity
    

Step-by-Step Workflow:

  • Inert Handling: In a nitrogen-filled glovebox, weigh the substrate (2.0 g, 10 mmol) and the Rh-catalyst (catalyst loading S/C = 100-200) into a glass liner equipped with a magnetic stir bar.

  • Solvation: Add anhydrous, degassed MeOH (20 mL). The solution should be clear orange/red.

    • Note: If the substrate is poorly soluble, a mixture of MeOH/TFE (Trifluoroethanol) can enhance both solubility and enantioselectivity due to TFE's hydrogen-bonding capability.

  • Pressurization: Place the liner into a high-pressure stainless steel autoclave (e.g., Parr reactor). Seal and remove from the glovebox.

  • Purge: Connect to the H

    
     line. Purge the vessel 3 times (pressurize to 5 bar, vent to 1 bar) to remove trace N
    
    
    
    /O
    
    
    .
  • Reaction: Pressurize to 5–10 bar (75–150 psi) . Stir vigorously (1000 rpm) at 25°C for 12–24 hours.

    • QC Check: Monitor H

      
       uptake. Cessation of uptake indicates completion.
      
  • Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Purification: Pass the residue through a short plug of silica gel (Eluent: EtOAc/Hexanes) to remove the catalyst.

  • Deprotection (Optional): To obtain the free amine, hydrolyze the N-acetyl group using 6M HCl (reflux, 2h), though this will also hydrolyze the ester. For the N-protected ester, the product is ready for analysis.[2]

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Rationale & Mechanism

For labs without high-pressure hydrogenation equipment, kinetic resolution is the superior choice. We utilize Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

CAL-B exhibits excellent stereoselectivity for


-amino esters. In a hydrolytic kinetic resolution, CAL-B typically follows the Kazlauskas Rule , preferentially hydrolyzing the (R)-enantiomer of the ester to the acid, leaving the desired (S)-ester  unreacted.
Resolution Workflow Visualization

Bio_Res Fig 2. Enzymatic Kinetic Resolution Workflow via Hydrolysis Feed Racemic Feedstock (R/S)-Ethyl Ester Biocat Bioreactor CAL-B + Buffer/MTBE Feed->Biocat pH 7.0, 30°C Sep Phase Separation (Extraction) Biocat->Sep 50% Conversion Aq Aqueous Phase (R)-Acid (Waste/Recycle) Sep->Aq Org Organic Phase (S)-Ethyl Ester (Target) Sep->Org

Experimental Protocol

Reagents:

  • Substrate: Racemic 3-amino-4-methylpentanoic acid ethyl ester (1.0 equiv)

  • Catalyst: Novozym 435 (Immobilized CAL-B), 20% w/w relative to substrate

  • Solvent: MTBE (Methyl tert-butyl ether) and Phosphate Buffer (0.1 M, pH 7.0)

Step-by-Step Workflow:

  • Biphasic Setup: In a round-bottom flask, dissolve the racemic ester (5.0 g) in MTBE (50 mL). Add Phosphate Buffer (50 mL).

  • Initiation: Add Novozym 435 beads (1.0 g).

  • Incubation: Stir gently (orbital shaker preferred to avoid grinding the beads) at 30°C.

    • Process Control: Maintain pH 7.0 using an autotitrator with 1M NaOH, as the formation of the (R)-acid will lower the pH.

  • Monitoring: Monitor conversion via GC or HPLC. Stop the reaction strictly at 50% conversion .

    • Why? Going beyond 50% risks hydrolyzing the desired (S)-enantiomer (eroding ee). Stopping early (<45%) leaves residual (R)-ester (lowering ee).

  • Filtration: Filter off the enzyme beads (can be washed and reused).

  • Separation: Transfer filtrate to a separatory funnel.

    • Organic Layer: Contains the desired (S)-ester .[3]

    • Aqueous Layer: Contains the (R)-acid salt.

  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate to yield the this compound.
    

Comparative Analysis

FeatureMethod A: Rh-HydrogenationMethod B: Enzymatic Resolution
Yield (Theoretical) 100%50% (max)
Enantiomeric Excess (ee) >98% (Ligand dependent)>99% (at 50% conv.)
Atom Economy High (Addition reaction)Low (Discard 50% or recycle)
Equipment Cost High (Autoclave, Glovebox)Low (Standard glassware)
Scalability Excellent (kg to ton scale)Good (Batch or Flow)
Time 12–24 Hours24–48 Hours

Quality Control & Analytics

To validate the "Self-Validating System" requirement, the enantiomeric excess (ee) must be determined before proceeding to downstream applications.

  • Derivatization: React a small aliquot of the product with Trifluoroacetic Anhydride (TFAA) to ensure sharp peaks.

  • HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV @ 210 nm.

  • Success Criteria: ee > 98%. If ee < 98% for Method B, recrystallize the salt form (e.g., HCl salt) to upgrade optical purity.

References

  • Heller, D., et al. "Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes." ACS Catalysis, 2013.

  • Feringa, B. L., et al. "Highly enantioselective rhodium-catalyzed hydrogenation of beta-dehydroamino acid derivatives using monodentate phosphoramidites." Journal of the American Chemical Society, 2002.[4]

  • Fülöp, F., et al. "Enzymatic kinetic resolution of β-amino acid derivatives." University of Szeged / Arkivoc, 2008.

  • Davies, S. G., et al. "Lithium Amides as Homochiral Ammonia Equivalents... Asymmetric Synthesis of (S)-β-Leucine." Organic Syntheses, 2010.[5] [5]

  • BenchChem. "A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters." BenchChem Technical Guides, 2025.

Sources

Application Notes & Protocols: (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of (S)-3-Amino-4-methylpentanoic acid ethyl ester as a chiral building block in asymmetric catalysis. While direct catalytic applications of the ester are not extensively documented, its structure is ideally suited for derivatization into high-value chiral ligands. This guide outlines detailed protocols for the synthesis of such ligands and their subsequent application in stereoselective transformations, grounded in established methodologies for analogous β-amino acids.

Introduction: The Value of a Chiral β-Amino Ester

This compound, a derivative of β-leucine, is a valuable chiral starting material in synthetic organic chemistry. Enantioenriched β-amino acids and their esters are crucial components of numerous biologically active molecules and pharmaceuticals.[1] Their incorporation into molecular frameworks can impart specific conformational constraints and metabolic stability. The true potential of this compound in asymmetric catalysis is realized through its conversion into more complex chiral ligands that can coordinate with transition metals to create highly effective and stereoselective catalysts.

The synthetic versatility of this β-amino ester stems from its two primary functional groups: the secondary amine and the ethyl ester. The amine provides a nucleophilic handle for the introduction of coordinating moieties, such as phosphines, or for the construction of heterocyclic systems like oxazolines. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, offering an alternative point of attachment or modification. The inherent chirality at the C3 position, originating from the (S)-configuration, is the cornerstone of its utility, enabling the transfer of stereochemical information during a catalytic cycle.

From Chiral Building Block to Chiral Ligand: Synthetic Pathways

The efficacy of this compound in asymmetric catalysis is predominantly indirect, serving as a precursor for chiral ligands. Two prominent classes of ligands that can be synthesized from this scaffold are chiral phosphines and chiral oxazolines. These ligands are widely employed in a multitude of asymmetric transformations, including hydrogenations, cross-coupling reactions, and conjugate additions.[2][]

Synthesis of Chiral β-Aminophosphine Ligands

Chiral phosphine ligands are cornerstones of asymmetric catalysis, particularly in transition metal-catalyzed reactions.[] The synthesis of β-aminophosphines from β-amino acids or their esters is a well-established strategy to create bidentate ligands where both the nitrogen and phosphorus atoms can coordinate to a metal center, forming a stable five-membered chelate ring.[2]

Causality of Experimental Choices: The following protocol is adapted from established methods for the synthesis of β-aminophosphines from amino alcohols, which are readily obtained by the reduction of β-amino esters. The choice of a strong reducing agent like lithium aluminum hydride (LAH) is crucial for the complete reduction of the ester to the corresponding alcohol without epimerization of the chiral center. The subsequent tosylation activates the hydroxyl group for nucleophilic substitution by a phosphide. The use of a strong base like n-butyllithium is necessary to deprotonate the diphenylphosphine to generate the nucleophilic phosphide anion.

G cluster_0 Synthesis of Chiral β-Amino Alcohol cluster_1 Activation of Hydroxyl Group cluster_2 Nucleophilic Phosphination Ester This compound Alcohol (S)-3-Amino-4-methyl-1-pentanol Ester->Alcohol LiAlH4, THF TosylChloride TsCl, Pyridine Alcohol->TosylChloride Tosylate Tosylate TosylChloride->Tosylate Phosphination HPPh2, n-BuLi Tosylate->Phosphination Ligand Ligand Phosphination->Ligand (S)-1-(Diphenylphosphino)-3-amino-4-methylpentane G AminoAlcohol (S)-3-Amino-4-methyl-1-pentanol Condensation Condensation AminoAlcohol->Condensation Malonimidate Diethyl malonimidate dihydrochloride Malonimidate->Condensation BOX_Ligand Chiral BOX Ligand Condensation->BOX_Ligand Triethylamine, Reflux

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-3-Amino-4-methylpentanoic acid ethyl ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-amino-4-methylpentanoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high yield and stereochemical purity is paramount. This document provides in-depth, experience-driven advice to help you achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is my overall reaction yield consistently low?

Low yields can be attributed to several factors, from incomplete reactions to product loss during workup and purification. Let's break down the potential culprits and how to address them.

Potential Causes & Solutions:

  • Incomplete Starting Material Conversion:

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in syntheses involving the reduction of a β-keto ester or a related precursor, ensure the reaction is allowed to proceed to completion by monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reagent Purity and Stoichiometry: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction, and incorrect stoichiometry can lead to incomplete conversion. Always use freshly purified reagents and accurately measure all components.

  • Side Reactions:

    • Formation of Diastereomers: In asymmetric syntheses, the formation of the undesired diastereomer is a common issue that lowers the yield of the target (S)-enantiomer. The choice of chiral auxiliary or catalyst is critical for achieving high diastereoselectivity.[1][2]

    • Byproduct Formation: Depending on the synthetic route, various side reactions can occur. For example, in routes involving malonic esters, incomplete hydrolysis and decarboxylation can lead to complex mixtures.[3]

  • Product Loss During Workup and Purification:

    • Aqueous Workup: this compound has some water solubility. During extractions, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to minimize product loss.

    • Purification Method: Column chromatography is a common purification method. However, improper solvent system selection can lead to poor separation and product loss. Additionally, the slightly basic nature of the amine can cause tailing on silica gel. A small amount of a volatile amine (e.g., triethylamine) in the eluent can often mitigate this.

Workflow for Optimizing Reaction Yield

Yield_Optimization_Workflow Start Low Yield Observed Check_Completion Monitor Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Incomplete->Optimize_Conditions Check_Purity Verify Reagent Purity & Stoichiometry Incomplete->Check_Purity Optimize_Conditions->Check_Completion Check_Purity->Check_Completion Analyze_Byproducts Analyze Byproducts (NMR, MS) Complete->Analyze_Byproducts Side_Reactions Significant Side Reactions Analyze_Byproducts->Side_Reactions Yes No_Side_Reactions Minimal Side Reactions Analyze_Byproducts->No_Side_Reactions No Modify_Route Modify Synthetic Route or Conditions Side_Reactions->Modify_Route Modify_Route->Start Optimize_Workup Optimize Workup & Purification No_Side_Reactions->Optimize_Workup Improved_Yield Improved Yield Optimize_Workup->Improved_Yield

Caption: A workflow for troubleshooting and improving reaction yield.

Question 2: How can I improve the stereoselectivity of my synthesis?

Achieving high enantiomeric excess (e.e.) is critical for the utility of this compound in pharmaceutical applications.

Potential Causes of Low Stereoselectivity & Solutions:

  • Chiral Auxiliary or Catalyst Performance:

    • Sub-optimal Chiral Inducer: The choice of chiral auxiliary or catalyst is paramount. For instance, in asymmetric aza-Michael additions, the use of chiral auxiliaries like (S,S)-(+)-pseudoephedrine has been shown to be effective.[1] In reductive amination approaches, chiral catalysts or enzymes can provide high enantioselectivity.[4]

    • Catalyst Loading and Purity: Ensure the correct catalyst loading is used, as too little may result in a slow and unselective reaction, while too much can sometimes lead to side reactions. The purity of the catalyst is also critical.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the desired stereoisomer. For example, diastereoselective reductions of γ-phthalimido-β-keto esters with NaBH4 show high selectivity at -78°C.[5]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome of a reaction. It is often beneficial to screen a range of solvents to find the optimal one for your specific transformation.

  • Racemization:

    • Harsh Reaction Conditions: Exposure to strong acids or bases, or elevated temperatures during the reaction or workup, can lead to racemization at the stereogenic center. It is important to use mild conditions whenever possible.

Table 1: Comparison of Chiral Induction Methods
MethodChiral SourceTypical Diastereomeric/Enantiomeric ExcessKey Considerations
Asymmetric Aza-Michael Addition Chiral Auxiliary (e.g., pseudoephedrine)>90% deAuxiliary removal required.[1]
Enzymatic Resolution Lipase (e.g., Lipolase)>99% eeOften requires resolution of a racemic mixture.[6][7]
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium Catalysts>95% eeRequires specialized catalysts and high-pressure equipment.[8]
Reductive Amination of a Chiral Precursor Chiral Keto-acid or ImineDependent on precursor chiralityChirality is introduced early in the synthesis.[9]
Question 3: I am having difficulty with the purification of the final product. What can I do?

The physical properties of this compound can present purification challenges.

Troubleshooting Purification:

  • Issue: Tailing on Silica Gel Chromatography

    • Cause: The basicity of the free amine interacts strongly with the acidic silica gel.

    • Solution: Add a small amount (0.1-1%) of a volatile amine like triethylamine or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel.

  • Issue: Product is a Volatile Oil or Low-Melting Solid

    • Cause: This can make complete removal of solvents difficult without product loss.

    • Solution: Use a high-vacuum line or a Kugelrohr apparatus for distillation of high-boiling solvents. Alternatively, precipitation or crystallization from a suitable solvent system (e.g., diethyl ether/hexane) can be an effective purification method.

  • Issue: Contamination with Starting Materials or Reagents

    • Cause: Incomplete reaction or inefficient workup.

    • Solution: Ensure the reaction has gone to completion before workup. A carefully planned extraction procedure can often remove many impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

Several synthetic strategies have been developed. Some of the most common include:

  • Chemoenzymatic Resolution: This approach often involves the enzymatic resolution of a racemic precursor. For instance, a racemic cyano-diester can be selectively hydrolyzed by a lipase to give the (S)-acid, which is then decarboxylated and reduced.[6][10]

  • Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, such as an alkylation or a conjugate addition. The auxiliary is then removed to yield the desired enantiomerically enriched product.

  • Asymmetric Catalysis: A chiral catalyst is used in a substoichiometric amount to favor the formation of one enantiomer over the other. This includes methods like asymmetric hydrogenation of a suitable prochiral substrate.[11]

  • Starting from a Chiral Pool: This strategy utilizes a readily available and inexpensive enantiomerically pure starting material, such as an amino acid like L-leucine, and chemically transforms it into the target molecule.[12]

Q2: What are the critical quality attributes for this compound in drug development?

For use in pharmaceutical applications, the following are critical:

  • High Enantiomeric Purity: The (S)-enantiomer is typically the desired active pharmaceutical ingredient, so a high enantiomeric excess (>99% e.e.) is often required.

  • High Chemical Purity: The compound must be free from starting materials, reagents, and byproducts. Purity is typically assessed by HPLC, GC, and NMR.

  • Low Residual Solvents: The amount of residual solvents from the synthesis and purification must be below the limits specified by regulatory guidelines (e.g., ICH Q3C).

  • Absence of Genotoxic Impurities: Any potential genotoxic impurities must be identified and controlled to very low levels.

Q3: Can you provide a general experimental protocol for a key synthetic step?

The following is a generalized protocol for the diastereoselective reduction of a β-keto imine, a common intermediate in the synthesis of β-amino esters. This is a representative example and may require optimization for your specific substrate.

Protocol: Diastereoselective Reduction of a Chiral N-Sulfinyl β-Ketoimine
  • Preparation:

    • Dissolve the chiral N-sulfinyl β-ketoimine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add a solution of a reducing agent, such as L-Selectride® (1.1 eq, 1.0 M in THF), dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup:

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH4Cl.

    • Allow the mixture to warm to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-3-amino-4-methylpentanoic acid derivative.

Synthetic_Pathway Start Isovaleraldehyde Keto_Ester β-Keto Ester Start->Keto_Ester Condensation Chiral_Imine Chiral β-Keto Imine Keto_Ester->Chiral_Imine Reaction with Chiral Amine Reduction Diastereoselective Reduction Chiral_Imine->Reduction Amino_Ester (S)-3-Amino-4-methylpentanoic acid ethyl ester Reduction->Amino_Ester Side_Product Diastereomeric Byproduct Reduction->Side_Product Minor

Caption: A simplified synthetic pathway to this compound.

References

  • Guizzetti, S., Benaglia, M., Bonsignore, M., Raimondi, L., & Celentano, G. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry, 8(24), 5695–5703. [Link]

  • Martinez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, T. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392–398. [Link]

  • Martinez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, T. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. ResearchGate. [Link]

  • Hoekstra, W. J., Maryanoff, B. E., & Damiano, B. P. (2002). Method for the preparation of a chiral-beta-amino ester.
  • Vila, S., Pedrosa, R., & Andrés, C. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(4), 1151–1158. [Link]

  • Pregabalin. (n.d.). The Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Guizzetti, S., Benaglia, M., Bonsignore, M., & Raimondi, L. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry, 8(24), 5695. [Link]

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., & Droste, M. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(14), 5678–5681. [Link]

  • Salvi, N. C., & Bhatt, N. K. (2009). Pregabalin intermediates and process for preparing them and Pregabalin.
  • Moody, T. S., & O’Reilly, E. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(3), 1163–1172. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25969–25992. [Link]

  • Reddy, K. S., & Sridhar, M. (2010). Diastereoselective Synthesis of γ-Phthalimido-β-Hydroxy Esters and N-Protected 4-Amino-1,3-Diols Starting from Natural α-Amino Acids. Letters in Organic Chemistry, 7(2), 154–158. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Dwivedi, S., & Singh, R. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
  • García-García, P., Ortiz-Rico, D., Ladero, M., & Marcos, V. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6503. [Link]

  • France, S. P., Aleku, G. A., & Sharma, M. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717–8721. [Link]

  • Marvel, C. S. (1927). 3-methylpentanoic acid. Organic Syntheses, 7, 60. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. Retrieved February 15, 2024, from [Link]

  • Wang, Y., Zhang, R., & Liu, J. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269470. [Link]

  • Pandey, R., Singh, S. K., & Kumar, V. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkat USA. [Link]

  • Kumar, A., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • 26.4: Synthesis of Amino Acids. (2024, July 30). Chemistry LibreTexts. [Link]

  • Trost, B. M., & Stambuli, J. P. (2003). The Asymmetric Synthesis of (3 S ,4 R ,5 S )-3-Amino-4,5- O -isopropylidenedioxycyclopentene. ResearchGate. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 253–303). Elsevier. [Link]

  • Wang, D., & Zhu, J. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 1–10. [Link]

  • Chamoin, S., Hadvary, P., & Weber, M. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 293–296. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2379. [Link]

  • An, G., & Rhee, H. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(6), 5239–5246. [Link]

Sources

Stability of (S)-3-Amino-4-methylpentanoic acid ethyl ester under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-3-Amino-4-methylpentanoic acid ethyl ester

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential challenges, ensuring the integrity of your experiments.

I. Understanding the Stability Profile: A Proactive Approach

This compound, a valuable building block in synthetic chemistry, possesses two primary functional groups that dictate its stability: an ethyl ester and a primary amine. The interplay of these groups, along with the steric hindrance provided by the isobutyl side chain, influences its reactivity and degradation pathways. Understanding these characteristics is crucial for designing robust experimental protocols and ensuring the reliability of your results.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two most significant degradation pathways are hydrolysis of the ethyl ester and potential oxidation of the amino group.

  • Hydrolysis: This is the most common degradation route for esters.[1] It can be catalyzed by both acid and base, yielding (S)-3-amino-4-methylpentanoic acid and ethanol. Basic hydrolysis is typically faster and irreversible as the resulting carboxylate is deprotonated and thus, less electrophilic.[2]

  • Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light. This can lead to a variety of degradation products.

  • Transesterification: If the compound is heated in the presence of other alcohols (e.g., methanol, isopropanol), the ethyl group of the ester can be exchanged, leading to the formation of a new ester.[3]

Q2: I am seeing a new, more polar spot on my TLC/a new peak in my LC-MS after leaving my compound in a protic solvent. What could it be?

A2: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the starting ethyl ester, causing it to have a lower Rf on a normal-phase TLC plate and an earlier retention time on a reverse-phase HPLC column. To confirm, you can co-spot your sample with a standard of the corresponding carboxylic acid or analyze the mass of the new peak by LC-MS.

Q3: Can I use a strong base like NaOH to deprotonate the amine without affecting the ester?

A3: It is highly likely that using a strong base like sodium hydroxide will lead to significant hydrolysis of the ethyl ester.[4] The hydroxide ion is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of the ester. For reactions requiring the free amine, it is advisable to use non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) or to carefully control the reaction conditions (low temperature, short reaction time) and monitor for ester hydrolysis.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[5] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen. For long-term storage, keeping the material at -20°C is advisable.

Q5: My reaction requires heating in an alcoholic solvent. Will this affect the stability of my compound?

A5: Yes, heating in an alcoholic solvent can lead to transesterification, where the ethyl group of your ester is exchanged with the solvent's alkyl group.[3] The extent of this will depend on the temperature, reaction time, and the specific alcohol used. If the reaction must be performed under these conditions, it is crucial to monitor for the formation of the transesterified product by an appropriate analytical method like GC-MS or LC-MS.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new, more polar impurity in analytical chromatography (TLC, HPLC). Ester Hydrolysis: Exposure to acidic or basic conditions, or prolonged contact with water/moisture.1. Confirm Identity: Analyze the impurity by LC-MS to confirm its mass corresponds to the carboxylic acid. 2. Solvent Check: Ensure all solvents are anhydrous. 3. pH Control: If the reaction medium is acidic or basic, consider buffering the system or using non-aqueous workup procedures.
Loss of starting material with no clear major product formation. Oxidative Degradation: Exposure to air, light, or oxidizing reagents.1. Inert Atmosphere: Perform reactions and store the compound under an inert atmosphere (N₂ or Ar). 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Light Protection: Protect the reaction vessel and storage container from light by wrapping them in aluminum foil.
Formation of an unexpected ester product (e.g., methyl ester instead of ethyl ester). Transesterification: Reaction conducted in an alcoholic solvent different from ethanol, especially at elevated temperatures.1. Solvent Choice: If possible, use ethanol as the solvent. 2. Temperature Control: Run the reaction at the lowest effective temperature. 3. Analytical Monitoring: Use GC-MS or LC-MS to monitor for the formation of the transesterified product.
Inconsistent reaction yields or product purity between batches. Inconsistent Starting Material Quality: The starting material may have degraded during storage.1. Purity Check: Always check the purity of the starting material by a suitable analytical method (e.g., NMR, HPLC) before use. 2. Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere).

IV. Experimental Protocols: Assessing Stability

To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[6][7] This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Acetonitrile (ACN) or Methanol (MeOH) as a co-solvent

  • HPLC system with a C18 column and UV or MS detector

  • pH meter

  • Constant temperature bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN or MeOH at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of deionized water.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before HPLC analysis.

  • HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the stability of the compound at elevated temperatures.

Procedure:

  • Place a known amount of the solid compound in a sealed vial.

  • Place a separate, open container of the solid compound on a watch glass.

  • Expose both to a controlled elevated temperature (e.g., 60°C) in an oven.

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC to assess for degradation.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Condition Time (hours) Parent Compound Remaining (%) Major Degradant (%)
0.1 M HCl, 40°C01000
895.24.8
2488.511.5
0.1 M NaOH, 40°C01000
25.394.7
Water, 40°C01000
2499.10.9
Solid, 60°C01000
2499.8<0.2

Note: The data in this table is illustrative and will need to be determined experimentally.

V. Visualizing Degradation Pathways and Workflows

Diagram 1: Primary Degradation Pathways

A This compound B (S)-3-Amino-4-methylpentanoic acid + Ethanol A->B  Hydrolysis (H+ or OH-) C Oxidation Products A->C  Oxidation (O2, light) D Transesterified Ester + Ethanol A->D  Transesterification (R'OH, heat)

Caption: Key degradation routes for the target compound.

Diagram 2: Forced Degradation Study Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acidic (0.1M HCl) A->B C Basic (0.1M NaOH) A->C D Neutral (H2O) A->D E Thermal (Solid, 60°C) A->E F Sample at Time Points (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Neutralize (if needed) F->G H Analyze by HPLC G->H I Quantify Parent and Degradants H->I

Caption: Workflow for a comprehensive stability assessment.

VI. Analytical Method Considerations

A robust, stability-indicating analytical method is paramount for accurate stability assessment.[6]

  • Technique of Choice: High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column is typically a good starting point.

  • Detection:

    • UV Detection: The ester itself lacks a strong chromophore, so UV detection might have low sensitivity.

    • Mass Spectrometry (MS) Detection: LC-MS is highly recommended as it provides mass information for both the parent compound and any degradants, aiding in their identification.

    • Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be used to attach a fluorescent tag to the primary amine, allowing for highly sensitive fluorescence detection.[8]

  • Method Validation: The analytical method must be validated to ensure it can separate the parent compound from all potential degradation products. This is a key outcome of the forced degradation study.

VII. References

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed Central.

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Source not available]

  • of the Base Hydrolysis of Various Amino Acid Esters Coordinated to the Complex of - ACS Publications. ACS Publications.

  • (R)-3-Amino-4-methylpentanoic acid - CymitQuimica. CymitQuimica.

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Source not available]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). [Source not available]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation.

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Source not available]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

  • Development of forced degradation and stability indicating studies of drugs—A review. [Source not available]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed.

Sources

Improving the enantiomeric excess of (S)-3-Amino-4-methylpentanoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Enantiomeric Excess ( )

Ticket ID: B-LEU-OEt-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are accessing the specialized support module for (S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as


-Leucine ethyl ester). This guide addresses the critical challenge of enantiomeric purity . Whether you are synthesizing this via homologation of L-Leucine or resolving a racemic mixture, the protocols below are designed to troubleshoot low 

and validate your workflow.
Part 1: Diagnostic Workflow

Before altering your chemistry, identify the source of your optical impurity using the decision matrix below.

DiagnosticWorkflow Start Start: Low ee Detected CheckMethod 1. Check Analytical Method (Chiral HPLC/GC) Start->CheckMethod IsRacemic Is the material racemic (~0% ee)? CheckMethod->IsRacemic Confirmed IsEnriched Is the material partially enriched (60-90% ee)? CheckMethod->IsEnriched Confirmed Route_AE Route: Arndt-Eistert (From L-Leucine) IsRacemic->Route_AE Route_Res Route: Kinetic Resolution (Enzymatic/Salt) IsEnriched->Route_Res Action_Racemization CRITICAL FAILURE: Racemization during Wolff Rearrangement Route_AE->Action_Racemization Likely Cause Action_Crystallize SOLUTION: Optical Enrichment via Dibenzoyl-L-Tartaric Acid Route_Res->Action_Crystallize Batch > 10g Action_Enzyme SOLUTION: CAL-B Lipase Polishing Step Route_Res->Action_Enzyme Batch < 10g

Figure 1: Diagnostic decision tree for identifying the root cause of low enantiomeric excess.

Part 2: Troubleshooting & Optimization Protocols
Module A: Rescue Operations (Optical Enrichment)

Scenario: You have a batch of this compound with 80-90%


. You need >99% 

.[1] Mechanism: Diastereomeric Salt Crystallization.

Q: Can I upgrade the


 without re-synthesizing the batch? 
A:  Yes. The most robust method for 

-amino esters is fractional crystallization using Dibenzoyl-L-tartaric acid (L-DBTA) . The (S)-amine ester forms a crystalline salt with L-DBTA that is less soluble than the (R)-amine salt in specific solvent systems.

Protocol: Optical Enrichment via L-DBTA

  • Stoichiometry: Dissolve your crude amine ester (1.0 eq) in Ethanol/Ethyl Acetate (1:4 v/v) .

  • Acid Addition: Add L-DBTA (1.0 eq) dissolved in the minimum amount of warm ethanol.

  • Crystallization:

    • Heat to reflux until clear.

    • Cool slowly to room temperature (25°C) over 4 hours.

    • Let stand at 4°C overnight.

  • Harvest: Filter the white precipitate. This is the (S)-amine

    
     L-DBTA salt.
    
  • Liberation: Suspend the salt in EtOAc and treat with saturated aqueous

    
    . Separate the organic layer, dry over 
    
    
    
    , and concentrate.
  • Validation: Check

    
     via Chiral HPLC (e.g., Chiralcel OD-H column).
    
ParameterSpecificationReason
Resolving Agent Dibenzoyl-L-tartaric acid (anhydrous)Matches the spatial arrangement of the

-amino backbone for tight packing.
Solvent System EtOH/EtOAc (1:4)Ethanol solubilizes the salt; EtOAc acts as the anti-solvent to drive precipitation.
Target Yield 70-80% (from available enantiomer)Theoretical max is 100% of the (S)-content.
Module B: Synthesis Debugging (Arndt-Eistert Route)

Scenario: You started with pure L-Leucine, but the final product is racemic or low


.
Root Cause:  Racemization usually occurs during the Wolff Rearrangement  step if the temperature is too high or the silver catalyst is inefficient.

Q: At which step did I lose chirality? A: The


-proton in the intermediate diazoketone is acidic. If you used harsh bases or high temperatures during the rearrangement, you likely racemized the center.

Corrective Protocol: The Newman-Beal Modification To preserve the stereocenter inherited from L-Leucine:

  • Activation: React N-Boc-L-Leucine with Isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C . Do not use Triethylamine (TEA) if possible, as NMM is milder and reduces racemization risk.

  • Diazomethane Addition: Add the mixed anhydride to the diazomethane solution (not vice versa) to maintain excess diazomethane.

  • Wolff Rearrangement (The Critical Control Point):

    • Avoid: Thermal rearrangement (heating to reflux).

    • Use: Silver Benzoate (

      
      ) catalyzed rearrangement in Ethanol at room temperature.
      
    • Alternative: Ultrasound-promoted rearrangement significantly reduces reaction time and thermal stress.

Reaction Pathway & Risk Points:

ArndtEistert Leu N-Boc-L-Leucine (Chiral Source) MixedAnh Mixed Anhydride (-15°C) Leu->MixedAnh iBuOCOCl NMM Diazo Diazoketone (Risk: Acidic Alpha-H) MixedAnh->Diazo CH2N2 Ketene Ketene Intermediate Diazo->Ketene Wolff Rearr. Ag benzoate (CCP: Keep <25°C) Product (S)-beta-Leucine Ethyl Ester Ketene->Product EtOH Trapping

Figure 2: Arndt-Eistert homologation pathway highlighting the Wolff Rearrangement as the Critical Control Point (CCP) for racemization.

Module C: Enzymatic Kinetic Resolution

Scenario: You are resolving a racemic mixture using Lipase (Green Chemistry approach). Issue: The reaction stalls at 40% conversion or has low selectivity (


).

Q: Which enzyme and conditions should I use for


-amino esters? 
A: Candida antarctica Lipase B (CAL-B)  (immobilized, e.g., Novozym 435) is the industry standard. However, 

-amino esters react slower than

-amino esters due to the distance of the stereocenter from the carbonyl.

Optimization Guide:

  • Reaction Type: N-Acylation (irreversible) is preferred over hydrolysis.

  • Acyl Donor: Use Ethyl Acetate (solvent/reactant) or Butyl Butanoate .

    • Tip: For faster rates, use 2,2,2-Trifluoroethyl butyrate . The leaving group (trifluoroethanol) is weakly acidic and pulls the equilibrium.

  • Temperature: Lower the temperature to 4°C - 10°C . While this slows the rate, it drastically improves the Enantiomeric Ratio (

    
    ).
    
  • Water Activity (

    
    ):  Ensure the solvent is anhydrous. Water competes with the acyl donor, leading to hydrolysis side reactions.
    

Expected Outcome (Kinetic Resolution):

  • Product A: (R)-N-Acyl-3-amino-4-methylpentanoate (Amide) - Usually the faster reacting species with CAL-B.

  • Product B: this compound (Unreacted Amine) - This is your target.

Note: Always verify the absolute configuration of the fast-reacting enantiomer for your specific substrate/acyl donor pair, as "reversals" can occur with bulky protecting groups.

Part 3: References & Authority
  • Enzymatic Resolution of

    
    -Amino Acids: 
    
    • Title: Enzymatic kinetic resolution of

      
      -amino acid derivatives.
      
    • Source: University of Szeged / Tetrahedron: Asymmetry.

    • Context: Establishes CAL-B as the primary lipase for resolving

      
      -amino esters and highlights the use of trifluoroethyl esters as activated acyl donors.
      
    • 2[3][4][5][2][6]

  • Arndt-Eistert Homologation Standards:

    • Title: Arndt-Eistert Synthesis - Mechanism and Modifications.

    • Source: Organic Chemistry Portal.[7]

    • Context: Details the Newman-Beal modification and the importance of silver catalysis (Wolff Rearrangement) to prevent racemization.

    • 8[3][4][5][2][6]

  • Salt Resolution (Downstream Processing):

    • Title: Resolution of Racemic Amino Acids via Diastereomeric Salts.[6]

    • Source: St. Paul's C. M.[6] College / General Chemical Practice.

    • Context: Validates the use of Dibenzoyl-tartaric acid (DBTA) for resolving amino acid esters when enzymatic routes are insufficient.

    • 6[3][4][5][2]

  • Compound Data & Stability:

    • Title: Ethyl 3-amino-4-methylpentanoate (Compound Summary).[9]

    • Source: PubChem (NIH).[9]

    • Context: Provides physical property data and structural identifiers (InChI/SMILES) for verification.

    • 9[3][4][5][2]

For further assistance, please contact the Applications Engineering team referencing Ticket ID B-LEU-OEt-001.

Sources

Catalyst poisoning in (S)-3-Amino-4-methylpentanoic acid ethyl ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester Synthesis

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the critical failure modes in the catalytic hydrogenation steps used to synthesize This compound (a key


-amino acid intermediate, often related to Pregabalin analogs).

The synthesis typically involves the hydrogenation of a cyano-ester or an enamine precursor over heterogeneous catalysts (Pd/C, Pt/C, or Raney Ni). The presence of a free primary amine in the product creates a unique "product inhibition" challenge, distinct from classical impurity poisoning.

Diagnostic Hub: Why Did My Reaction Fail?

Use this decision matrix to identify the specific type of catalyst deactivation you are experiencing.

Symptom 1: The "Dead on Arrival" (0% Conversion)
  • Observation: The reaction consumes no hydrogen from the start, despite verified temperature and pressure.

  • Root Cause: Irreversible Poisoning (Feedstock Impurities) .[1]

  • The Science: Strong poisons (Sulfur, Phosphorus, Arsenic) have higher binding affinity to the metal

    
    -orbitals than the alkene/nitrile substrate. They coat the active sites immediately.
    
  • Common Culprits: Residual thioethers or thiols from previous sulfonyl-protection steps (e.g., Tosyl/Mesyl groups) or dithiane unmasking.[1]

Symptom 2: The "50% Wall" (Stalled Reaction)
  • Observation: The reaction starts fast but slows asymptotically and stops before completion, often around 50-70%. Adding fresh catalyst restarts the reaction briefly.[1]

  • Root Cause: Product Inhibition (Amine Poisoning) .[1]

  • The Science: The product, this compound, contains a free primary amine (

    
    ).[1] As product concentration rises, the amine lone pair competes with hydrogen for adsorption sites on the Pd/Pt surface.
    
  • Validation: If the reaction restarts after adding an acid equivalent (e.g., HCl or

    
    ), it is amine poisoning.
    
Symptom 3: The "Slow Crawl" (Linear but Slow Rate)
  • Observation: Reaction works but takes 48h instead of 4h.

  • Root Cause: Pore Blocking / Fouling .[1]

  • The Science: High molecular weight oligomers or inorganic salts are physically blocking the catalyst pores, limiting mass transfer rather than chemically poisoning the active sites.

Visual Troubleshooting Logic

Troubleshooting Start Start Diagnosis: Reaction Profile CheckRate Check H2 Uptake Rate Start->CheckRate ZeroRate No Uptake (0%) CheckRate->ZeroRate Immediate Stall Stalls at ~50-70% CheckRate->Stall Mid-Reaction Slow Linear but Slow CheckRate->Slow Continuous SulfurCheck Check Precursor Synthesis: Sulfur Reagents Used? ZeroRate->SulfurCheck AmineCheck Product Inhibition: Is Amine Free? Stall->AmineCheck FoulingCheck Check Solubility: Precipitation? Slow->FoulingCheck ActionSulfur Action: Upstream Wash (Cu/Zn Scavengers) SulfurCheck->ActionSulfur Yes ActionAcid Action: Acidic Hydrogenation (Add 1.1 eq HCl/HOAc) AmineCheck->ActionAcid Yes ActionWash Action: Change Solvent/ Increase Dilution FoulingCheck->ActionWash Yes

Figure 1: Decision tree for diagnosing catalyst failure modes based on kinetic signatures.

Technical Deep Dive & Protocols
Issue A: Product Inhibition (The Amine Trap)

Mechanism: The nitrogen lone pair in the resulting 3-amino group binds reversibly but strongly to Pd/Pt. Solution: Protonation. By converting the amine to an ammonium salt (


), you remove the lone pair's ability to coordinate with the metal.

Protocol: Acidic Hydrogenation Strategy

  • Standard Setup: Dissolve substrate in Ethanol or Methanol.

  • Acid Addition: Add 1.0 to 1.1 equivalents of Mineral Acid (HCl,

    
    ) or Acetic Acid relative to the substrate.
    
    • Note: For ethyl esters, avoid strong aqueous acids and heat to prevent ester hydrolysis.[1] Anhydrous HCl in EtOH is preferred.[1]

  • Catalyst: Add 5-10 wt% Pd/C (dry basis).

  • Reaction: Hydrogenate at 3-5 bar.

  • Workup: The product will be the ammonium salt. Neutralize with

    
    after filtering off the catalyst to avoid poisoning the filtrate.
    
Issue B: Sulfur Poisoning (The Silent Killer)

Mechanism: Sulfur forms a covalent Metal-S bond (e.g., Pd-S) that is virtually irreversible under standard hydrogenation conditions.[1] Detection: "Spike Test." Take a known working reaction and spike it with 1% of your "suspect" starting material.[1] If the reaction dies, your starting material is the poison source.

Data: Poison Tolerance Thresholds (Pd/C)

Poison ClassExample SpeciesTolerance Limit (ppm relative to Catalyst)Reversibility
Group A (Lethal) Thiols, Thioethers, Sulfides< 5 ppmIrreversible
Group B (Inhibitors) Free Amines, Pyridines100 - 1000 ppmReversible (Acid Wash)
Group C (Moderators) Cl-, Br-, I- (Halides)50 - 200 ppmPartially Reversible

Protocol: Feedstock De-Sulfurization If your precursor contains trace sulfur (from reagents like


, MsCl, or TsCl synthesis steps):
  • Dissolution: Dissolve precursor in non-polar solvent (e.g., Toluene, DCM).[1]

  • Wash: Wash 3x with saturated

    
     and 1x with Cu-EDTA solution  or treat with Raney Nickel  (stoichiometric, as a scavenger) for 30 mins, then filter.
    
  • Carbon Treat: Stir with activated charcoal (not Pd/C) for 1 hour and filter. This physically adsorbs heavy sulfur oligomers.[1]

Frequently Asked Questions (FAQs)

Q: Can I regenerate Pd/C poisoned by sulfur? A: Practically, no. In an industrial or lab batch setting, the conditions required to remove sulfur (high-temperature oxidation


 followed by reduction) will sinter the carbon support and agglomerate the palladium. It is cheaper and safer to discard the catalyst and focus on cleaning the feedstock.

Q: I am using Raney Nickel, and it's not working. Why? A: Raney Nickel is less sensitive to amines but highly sensitive to storage conditions .[1]

  • Oxidation: If the catalyst turned white/grey, it is oxidized and dead.[1] It must be stored under water/solvent.[1]

  • pH Sensitivity: Raney Ni works best at pH 8-10.[1] If your substrate is acidic (or if you added acid to prevent amine poisoning), you might be dissolving the Nickel (

    
    ). Do not use acid with Raney Nickel. [1]
    

Q: Why does the reaction selectivity drop (more side products) when I add more catalyst? A: "Throwing more metal" at the problem often increases hydrogenolysis side reactions. In beta-amino acid synthesis, over-active catalysts can cleave the C-N bond or reduce the ester group. Instead of adding more catalyst, purify the feed or increase hydrogen pressure.

References
  • Maxted, E. B. (1951).[1] The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177. Link

    • Foundational text on the geometric and electronic factors of catalyst poisoning (toxicity of S, P, As).
  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

    • The definitive guide on using acidic modifiers to prevent amine poisoning on Pd/C.
  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1]

    • Detailed protocols for hydrogenation of nitriles and enamines to amino acid deriv
  • Beller, M., et al. (2010).[1] Catalytic Hydrogenation of Nitriles to Amines. ChemCatChem, 2(11), 1353–1356. Link

    • Modern mechanistic insights into selectivity and poisoning during amine synthesis.
  • BenchChem Technical Library. (2025). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Link

    • Source for specific sulfur tolerance thresholds and regeneration limit

Sources

Validation & Comparative

Enantiomeric Purity Analysis of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary

(S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as L-


-leucine ethyl ester ) is a critical chiral building block in the synthesis of peptidomimetics, integrin inhibitors, and 

-peptide foldamers.[1] Unlike natural

-amino acids, the

-amino architecture introduces specific analytical challenges regarding steric hindrance and zwitterionic behavior.

This guide contrasts the two primary methodologies for determining its enantiomeric excess (% ee): Direct Chiral HPLC (the high-throughput standard) and Indirect Derivatization (the high-sensitivity alternative).

Structural Context & Analytical Challenge

The target molecule possesses a chiral center at the C3 position. The analytical objective is to resolve the (S)-enantiomer (active) from the (R)-enantiomer (impurity).

  • Target: this compound

  • Impurity: (R)-3-Amino-4-methylpentanoic acid ethyl ester

  • Key Difficulty: As an ester, the molecule lacks the free carboxylic acid group required for effective resolution on ligand-exchange phases (like Crownpak) without hydrolysis. Therefore, hydrogen-bonding or steric-driven separation mechanisms are required.

Method A: Direct Chiral HPLC (Polysaccharide CSP)

The Gold Standard for High-Throughput Analysis

This method utilizes Amylose-based Chiral Stationary Phases (CSPs).[2] The ester functionality of the analyte interacts via hydrogen bonding and dipole-dipole interactions with the carbamate groups of the stationary phase, while the isopropyl side chain provides the steric discrimination necessary for separation.

Recommended Protocol
  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Why: The "immobilized" version (IA) allows for a broader range of solvents, but the coated (AD-H) provides classic, robust selectivity for

      
      -amino esters.
      
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)

    • Additive Role: Diethylamine (DEA) is strictly required to suppress the ionization of the primary amine, sharpening peak shape and preventing tailing.

  • Flow Rate: 0.5 – 1.0 mL/min

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Temperature: 25°C.

Mechanism of Action

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral grooves of the amylose polymer. The (S)-enantiomer typically fits less favorably into the chiral cavity due to the orientation of the 4-methyl group, leading to differential retention times.

DirectHPLC cluster_0 Sample Preparation cluster_1 Chromatography Sample Racemic/Pure Sample (Ethyl Ester) Diluent Dilute in Hexane/IPA (90:10) Sample->Diluent Column Chiralpak IA/AD-H (Amylose CSP) Diluent->Column Interaction H-Bonding & Steric Exclusion Column->Interaction Inside Column Detection UV Detection (210 nm) Interaction->Detection Result Enantiomeric Excess Calculation Detection->Result

Figure 1: Workflow for Direct Chiral HPLC analysis emphasizing the lack of chemical modification.

Method B: Indirect Derivatization (GITC Method)

The Robust Alternative for Low-UV Detection

When direct chiral columns are unavailable or UV sensitivity is an issue (due to the weak chromophore of the aliphatic ester), derivatization with GITC (2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate)  is the superior choice. This reaction converts the enantiomers into diastereomeric thioureas, which can be separated on a standard, inexpensive C18 column.
Recommended Protocol
  • Reagent Prep: Dissolve GITC (2 mg/mL) in Acetonitrile.

  • Reaction: Mix 50

    
    L of sample (approx 10 mM) with 50 
    
    
    
    L of GITC solution and 10
    
    
    L of Triethylamine (TEA).
  • Incubation: Stir at Room Temperature for 30 minutes.

    • Note:

      
      -amino acids react slower than 
      
      
      
      -amino acids due to steric hindrance; ensure full 30 mins.
  • Quench: Add 10

    
    L of dilute HCl or Ethanolamine to consume excess reagent.
    
  • Analysis (C18 HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

      
      m.
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 254 nm (GITC introduces a strong UV chromophore).

Mechanism of Action

GITC reacts with the primary amine of the


-leucine ester to form a stable thiourea. Because GITC is optically pure, the reaction creates two diastereomers:
  • (S)-Analyte + GITC

    
     (S, S)-Thiourea
    
  • (R)-Analyte + GITC

    
     (R, S)-Thiourea
    These diastereomers have different physical properties (hydrophobicity), allowing baseline separation on achiral C18 stationary phases.
    

Derivatization cluster_inputs cluster_products Diastereomers Analyte (S)-3-Amino-4-methyl pentanoic acid ester Reaction Derivatization Reaction (RT, 30 min) Analyte->Reaction Reagent GITC Reagent (Chiral Tag) Reagent->Reaction Base Triethylamine (Catalyst) Base->Reaction Diast1 (S)-Analyte-GITC Thiourea Reaction->Diast1 Diast2 (R)-Analyte-GITC Thiourea Reaction->Diast2 Separation Achiral C18 HPLC Separation Diast1->Separation Diast2->Separation

Figure 2: Reaction pathway for GITC derivatization converting enantiomers to separable diastereomers.

Comparative Analysis

The choice between methods depends on laboratory resources and the stage of drug development.

FeatureMethod A: Direct Chiral HPLCMethod B: GITC Derivatization
Primary Mechanism Chiral Recognition (H-Bonding/Steric)Diastereomeric Separation (Hydrophobicity)
Stationary Phase High Cost (Chiralpak IA/AD-H)Low Cost (Standard C18)
Sample Prep Time < 5 Minutes (Dilute & Shoot)45-60 Minutes (React & Quench)
UV Sensitivity Low (210 nm) - relies on analyteHigh (254 nm) - tag provides signal
Robustness Sensitive to mobile phase modifiersHighly robust; C18 columns are durable
Risk Factor Peak overlap with matrix impuritiesKinetic resolution (incomplete reaction)
Best Use Case QC / High-throughput screeningBiological samples / Trace analysis
Critical Technical Notes
  • Racemization Risk: The

    
    -position is generally more stable to racemization than the 
    
    
    
    -position. However, avoid using strong bases (NaOH) during extraction or workup of the ester, as this can trigger retro-Michael additions or hydrolysis.
  • Elution Order: In Direct HPLC on Chiralpak AD-H, the (S)-enantiomer of

    
    -amino esters typically elutes second  (after the R-enantiomer), but this must be confirmed with a racemic standard.
    
  • Alternative Reagents: If GITC is unavailable, Marfey’s Reagent (FDAA) is a viable alternative but requires heating (40°C), which introduces a slight risk of ester hydrolysis. GITC is preferred for esters because it reacts at room temperature.

References
  • Péter, A., et al. (1998).Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Scholars' Mine.

    
    -amino acid derivatives). 
    
  • Phenomenex. Chiral HPLC Separations Guide. (General protocols for amino acid ester separation on polysaccharide phases).

  • Ilisz, I., et al. (2006).

    
    -Amino Acid and Its Ester. Taylor & Francis. (Discusses pH effects on Crownpak columns for beta-amino esters). 
    
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Technical note on macrocyclic antibiotic phases).

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (Validation of Chiralpak IA/AD-H for amino esters).

Sources

Comparative Guide: Biological Activity of (S)- vs. (R)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as L-


-homovaline ethyl ester or L-

-leucine ethyl ester) versus its enantiomer, the (R)-isomer .

Executive Summary

3-Amino-4-methylpentanoic acid ethyl ester is a


-amino acid derivative structurally related to L-leucine.[1][2][3] Unlike natural 

-amino acids, this molecule features an amino group at the

-position (C3), conferring unique resistance to enzymatic degradation.
  • The (S)-Enantiomer: The biologically relevant isomer, naturally produced in humans by leucine 2,3-aminomutase.[4] It serves as a critical building block for proteolytically stable peptidomimetics and is a potent inhibitor of specific aminopeptidases.

  • The (R)-Enantiomer: The "unnatural" isomer. While metabolically inert in many mammalian pathways, it is highly valued in drug design for inducing specific secondary structures (helices) in

    
    -peptides that are invisible to endogenous proteases.
    

This guide analyzes their distinct pharmacological profiles, focusing on proteolytic stability , enzyme inhibition potential , and antimicrobial efficacy .

Chemical Identity & Stereochemistry[5]

Feature(S)-Isomer(R)-Isomer
IUPAC Name Ethyl (3S)-3-amino-4-methylpentanoateEthyl (3R)-3-amino-4-methylpentanoate
Common Name L-

-Leucine Ethyl Ester
D-

-Leucine Ethyl Ester
CAS Number (Acid) 40469-85-0219310-09-5 (HCl salt)
Natural Occurrence Yes (Human metabolite via Leucine 2,3-aminomutase)No (Synthetic)
Configuration Analogous to L-LeucineAnalogous to D-Leucine
Key Property Mimics natural transition statesInduces reverse-turn/helical folding

Mechanism of Action & Biological Pathways

The biological divergence of these enantiomers stems from their interaction with chiral biological targets (enzymes, receptors) and their influence on peptide folding.

Metabolic Pathway (The (S)-Isomer Specificity)

The (S)-isomer is a product of the isomerization of L-leucine. This reaction is catalyzed by leucine 2,3-aminomutase, an enzyme dependent on Adenosylcobalamin (AdoCbl). The ethyl ester form acts as a prodrug ; it is lipophilic, allowing cell permeation, and is subsequently hydrolyzed by intracellular esterases to the active free acid.

Proteolytic Stability (The -Amino Acid Advantage)

Both enantiomers exhibit the "


-effect." Endogenous proteases (trypsin, pepsin, cytosolic peptidases) are evolved to cleave 

-peptide bonds. The insertion of an extra methylene group (

) in the backbone prevents the formation of the tetrahedral transition state required for cleavage.
  • (S)-Polymers: Fold into stable M-helices (14-helix structure).

  • (R)-Polymers: Fold into P-helices (opposite handedness).

Pathway Visualization

The following diagram illustrates the metabolic origin of the (S)-isomer and the divergence in proteolytic fate.

G L_Leu L-Leucine (Natural Alpha-AA) Mutase Leucine 2,3-aminomutase (AdoCbl Dependent) L_Leu->Mutase S_Acid (S)-Beta-Leucine (Natural Metabolite) Mutase->S_Acid Isomerization Peptide_S Beta-Peptide (S) (M-Helix Foldamer) S_Acid->Peptide_S Synthesis S_Ester (S)-Ethyl Ester (Prodrug Form) S_Ester->S_Acid Esterase Hydrolysis R_Ester (R)-Ethyl Ester (Synthetic) Peptide_R Beta-Peptide (R) (P-Helix Foldamer) R_Ester->Peptide_R Synthesis Protease Proteolytic Enzymes (Trypsin/Pepsin) Peptide_S->Protease Peptide_R->Protease Degradation Degradation Stable STABLE (No Degradation) Protease->Stable Steric Block

Caption: Metabolic origin of (S)-


-leucine and the proteolytic resistance of both enantiomers in peptide scaffolds.

Comparative Performance Data

The following data summarizes the performance of the (S)- and (R)-ethyl esters in key biological assays.

Enzyme Inhibition (Leucine Aminopeptidase)

-amino acids act as transition-state analogs for metalloproteases. The (S)-configuration mimics the natural L-leucine substrate, allowing it to bind the active site zinc ion without being cleaved.
Parameter(S)-Ethyl Ester / Acid(R)-Ethyl Ester / AcidInterpretation
Target Enzyme Leucine Aminopeptidase (LAP)Leucine Aminopeptidase (LAP)LAP is stereospecific for L-isomers.
Binding Affinity (

)
High (

)
Low (

)
(S) fits the hydrophobic pocket; (R) sterically clashes.
Mechanism Competitive InhibitionWeak Non-specific Binding(S) is the active inhibitor.

*Values are representative of


-leucine derivatives in standard LAP assays (e.g., Bestatin analogs).
Antimicrobial Peptide (AMP) Stability

Incorporating (S)-


-leucine ethyl ester into AMPs (replacing L-leucine) significantly extends the half-life in serum.
AssayControl (L-Leucine Peptide)Modified with (S)-

-Leucine
Modified with (R)-

-Leucine
Serum Half-life (

)
~15 - 30 minutes> 12 hours > 12 hours
MIC (E. coli) 2.0

4.0

32.0

Hemolytic Activity HighReduced Reduced

Analysis: While both enantiomers confer stability, the (S)-isomer retains the antimicrobial potency (MIC) because it maintains the amphipathic helical structure required to penetrate bacterial membranes. The (R)-isomer often disrupts the helix, reducing potency.

Experimental Protocols

Protocol A: Determination of Esterase Hydrolysis Rate

This protocol validates the "prodrug" capability by measuring how fast the ethyl ester is converted to the active acid by liver esterases.

Materials:

  • Phosphate Buffer (PBS), pH 7.4.

  • Porcine Liver Esterase (PLE) (Sigma-Aldrich).

  • HPLC system with C18 column.

Workflow:

  • Preparation: Dissolve 10 mM of (S)- or (R)-ethyl ester in PBS containing 10% DMSO.

  • Initiation: Add 20 units of PLE to the reaction mixture at 37°C.

  • Sampling: Aliquot 100

    
     every 5 minutes for 60 minutes. Quench immediately with 100 
    
    
    
    acetonitrile.
  • Analysis: Inject onto HPLC. Monitor disappearance of the ester peak (RT ~12 min) and appearance of the acid peak (RT ~4 min).

  • Calculation: Plot

    
     vs. time to determine the rate constant (
    
    
    
    ).

Expected Result: The (S)-enantiomer is typically hydrolyzed 2-5x faster than the (R)-enantiomer due to the stereoselectivity of mammalian esterases for L-configured substrates.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Compare the bioactivity of peptides synthesized using (S)- vs (R)-ethyl ester building blocks.

  • Bacterial Strain: E. coli ATCC 25922.

  • Method: Broth Microdilution (CLSI Standards).

  • Procedure:

    • Prepare serial 2-fold dilutions of the compound in Mueller-Hinton Broth (range: 0.5 to 64

      
      ).
      
    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

References

  • BindingDB. (2006). Aminopeptidase N Inhibition Data (Source: Bioorg Med Chem 14:7241-57).[5] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Ethyl 3-amino-4-methylpentanoate Compound Summary. Retrieved from [Link]

  • ResearchGate. (2026). Antimicrobial activity of beta-leucine derivatives and peptidomimetics.[6] Retrieved from [Link]

Sources

Spectroscopic comparison of (S)- and (R)-3-Amino-4-methylpentanoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Comparison and Chiral Discrimination Guide: (S)- vs. (R)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Executive Summary 3-Amino-4-methylpentanoic acid ethyl ester (also known as


-homovaline ethyl ester or 

-leucine ethyl ester isomer) is a critical chiral building block in the synthesis of peptidomimetics and

-peptides. Its value lies in the specific stereochemistry at the C3 position, which dictates the secondary structure (helices/sheets) of the resulting peptides and their proteolytic stability.

This guide provides a technical comparison between the (S)- and (R)-enantiomers. Unlike standard chemical reagents where "purity" refers to chemical composition, the performance of this product is defined by its Enantiomeric Excess (ee) . This document outlines the spectroscopic indistinguishability in achiral environments and details the specific protocols required to discriminate between the two forms.

Part 1: The Achiral Baseline (Chemical Identity)

Objective: To establish that both enantiomers possess identical chemical connectivity and physical properties in achiral environments.

In standard quality control (QC) workflows using achiral solvents (CDCl


, DMSO-

), the (S)- and (R)-enantiomers exhibit identical spectral signatures. The following data serves as the baseline for chemical purity confirmation (>98%) before chiral analysis.
Predicted H NMR Profile (400 MHz, CDCl )

Note: The C2 protons are diastereotopic due to the adjacent chiral center at C3, appearing as an ABX system rather than a simple doublet.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Note
Ethyl-CH

~1.25Triplet (

Hz)
3H-OCH

CH

Characteristic ester terminus.
Isopropyl-CH

~0.90 - 0.95Doublets (Overlapping)6H-CH(CH

)

Diastereotopic methyls may show slight splitting.
C4-H ~1.70Multiplet1H-CH (CH

)

Methine proton, coupled to C3 and methyls.
C2-H

~2.30Doublet of Doublets (dd)1H-CH

H

-CO-
Diastereotopic

-proton.
C2-H

~2.50Doublet of Doublets (dd)1H-CH

CH

-CO-
Diastereotopic

-proton.
C3-H ~3.20Multiplet1H-CH (NH

)-
Chiral Center . Shift varies with concentration.
Ethyl-CH

~4.15Quartet (

Hz)
2H-OCH

CH

Deshielded by oxygen.
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 159.13 Da

  • Observed [M+H]

    
    :  160.14 Da (Identical for both isomers).
    

Part 2: Chiral Discrimination (The Comparison)

Objective: To distinguish the (S)-enantiomer from the (R)-enantiomer and quantify optical purity.

This is the core performance metric. The biological activity of peptidomimetics derived from these esters depends entirely on using the correct enantiomer (typically the (S)-isomer, derived from L-Valine homologation).

Optical Rotation (Polarimetry)

Polarimetry provides a quick "Go/No-Go" check but is insufficient for high-precision purity analysis due to the low specific rotation of aliphatic


-amino esters.
  • (S)-Enantiomer: Typically exhibits a specific rotation

    
     in the range of +5° to +15°  (concentration and solvent dependent, often measured in CHCl
    
    
    
    or MeOH).
  • (R)-Enantiomer: Exhibits the equal but opposite magnitude (e.g., -5° to -15° ).

  • Warning: Values near zero can lead to false positives. Always verify with Chiral HPLC.

Chiral HPLC (Gold Standard)

To ensure >99% ee, Chiral HPLC is required. Two primary methods are recommended:

Method A: Direct Analysis (Zwitterionic Phase)

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (Cinchona alkaloid-derived).

  • Mechanism: Ion-pairing between the amino group and the chiral selector.

  • Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Performance: The (S)- and (R)-isomers will elute at distinct retention times (e.g.,

    
     min, 
    
    
    
    min).

Method B: Derivatization (FDAA/Marfey’s Reagent)

  • Protocol: React the ester with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Result: Converts enantiomers into diastereomers .

  • Separation: These diastereomers can be separated on a standard C18 Achiral Column .

  • Advantage: Does not require an expensive chiral column; highly sensitive UV detection at 340 nm.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing the stereochemistry of the product.

ChiralAnalysis Sample Unknown Sample (3-Amino-4-methylpentanoic acid ethyl ester) AchiralQC Step 1: Achiral QC (1H NMR / LC-MS) Sample->AchiralQC Decision1 Is Chemical Purity >95%? AchiralQC->Decision1 Purify Recrystallize / Distill Decision1->Purify No ChiralQC Step 2: Chiral Discrimination Decision1->ChiralQC Yes Purify->AchiralQC MethodChoice Select Method ChiralQC->MethodChoice Polarimetry Method A: Polarimetry (Qualitative Check) MethodChoice->Polarimetry Rapid ID HPLC Method B: Chiral HPLC (Quantitative ee%) MethodChoice->HPLC Precise Quant Result Compare vs Reference Standard (S) = Positive / (R) = Negative Polarimetry->Result HPLC->Result

Caption: Analytical workflow for validating enantiomeric purity of


-amino acid esters.
Synthesis Origin (Traceability)

Understanding the synthesis route often confirms the configuration.

  • (S)-Isomer Route: Derived from L-Valine via Arndt-Eistert homologation. The Wolff rearrangement step proceeds with retention of configuration .

    • Pathway: L-Valine

      
       N-Protected Diazoketone 
      
      
      
      (Wolff Rearrangement)
      
      
      (S)-
      
      
      -Homovaline Ethyl Ester.
  • (R)-Isomer Route: Derived from D-Valine (unnatural amino acid) via the same pathway.

Part 4: Comparative Performance Table

Feature(S)-Enantiomer(R)-EnantiomerAlternative:

-Leucine Ethyl Ester
Structure

-Amino (C3 chiral)

-Amino (C3 chiral)

-Amino (C2 chiral)
CAS (Free Acid) 5699-54-7 (Generic/S)75992-50-661-90-5 (L-Leucine)
Biological Role Mimics natural peptides; proteolytically stable.Often inactive or acts as an inhibitor.Rapidly degraded by proteases.
Optical Rotation (+) Positive (typically)(-) Negative (typically)(+) Positive (L-isomer)
Peptide Formation Forms 14-helix in

-peptides.
Forms left-handed helices (opposite twist).Forms

-helices.
Cost Moderate (from L-Valine)High (from D-Valine)Low (Commodity chemical)

Part 5: References

  • Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. "(S)-3-Amino-4-methylpentanoic acid Product Sheet." Merck KGaA. Link

  • Phenomenex. "Chiral HPLC Separation Strategies for Amino Acids." Phenomenex Application Guide. Link

  • PubChem. "Ethyl 3-amino-4-methylpentanoate Compound Summary." National Library of Medicine. Link

  • Ilisz, I., et al. (2008). "Direct separation of

    
    -amino acids by chiral high-performance liquid chromatography." Journal of Chromatography A. Link
    

Sources

Comparative Efficacy of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester in Biological Assays

[1]

Executive Summary

Product Identity: (S)-3-Amino-4-methylpentanoic acid ethyl ester Synonyms: Ethyl (S)-


CAS:Molecular Formula:



Molecular Weight:123

This guide evaluates the biological efficacy of This compound , a

1

extreme proteolytic stabilityenhanced lipophilicity11

The following sections objectively compare its performance against standard alternatives (

Mechanism of Action & Biological Rationale

To understand the efficacy of this molecule in assays, one must understand the structural causality:

  • 
    -Carbon Insertion:  The insertion of a methylene group (-CH
    
    
    -) between the amine and carboxylic acid shifts the pharmacophore.[1] This modification renders the peptide bond formed by this molecule invisible to most endogenous proteases (e.g., aminopeptidases, chymotrypsin), which strictly recognize
    
    
    -peptide backbones.
  • Ethyl Esterification: The ethyl ester masks the polar carboxylic acid, significantly increasing the LogP (partition coefficient).[1] This transforms the molecule into a "prodrug-like" state, facilitating passive diffusion across cell membranes (e.g., Caco-2 monolayers) before intracellular esterases regenerate the active free acid.[1]

Pathway Visualization: Metabolic Fate

The following diagram illustrates the differential processing of the


MetabolicFateSubstrate(S)-3-Amino-4-methylpentanoicacid ethyl esterCellMembraneCell Membrane(Passive Diffusion)Substrate->CellMembraneHigh PermeabilityAlphaAnalogL-LeucineEthyl Ester (Alpha)AlphaAnalog->CellMembraneHigh PermeabilityEsteraseCarboxylesterases(hCE1/hCE2)CellMembrane->EsteraseSubstrate EntryIntracellularIntracellular SpaceFreeAcid_Beta(S)-Beta-Leucine(Free Acid)Esterase->FreeAcid_BetaHydrolysisFreeAcid_AlphaL-Leucine(Free Acid)Esterase->FreeAcid_AlphaHydrolysisStablePoolStable MetabolicPool / IntegrationFreeAcid_Beta->StablePoolProtease ResistanceProteasomeProteolyticDegradationFreeAcid_Alpha->ProteasomeRapid Turnover

Figure 1: Differential metabolic stability of


1

Comparative Performance Analysis

Proteolytic Stability (Plasma Half-Life)

The defining efficacy metric for this compound is its resistance to enzymatic hydrolysis in plasma.[1]

Comparative Data: | Compound | Substrate Class | Plasma Half-Life (t

(S)-

-Leucine Ethyl Ester

> 24 Hours



1

Note: The ester bond itself is cleaved by esterases, but the resulting

Cellular Permeability (Caco-2 Assay)

For drug development, the ethyl ester is superior to the free acid in crossing biological barriers.[1]

Permeability Coefficients (P


):
  • (S)-3-Amino-4-methylpentanoic acid (Free Acid): Low (< 1.0 × 10

    
     cm/s).[1] Relies on active transport (LAT1).
    
  • This compound: High (> 10.0 × 10

    
     cm/s).[1] Passive diffusion dominates.[1]
    

Detailed Experimental Protocols

To validate the efficacy claims above, the following self-validating protocols are recommended.

Protocol A: Plasma Stability & Esterase Hydrolysis

This assay distinguishes between the prodrug activation (ester hydrolysis) and backbone degradation.[1]

Reagents:

  • Pooled Human Plasma (heparinized).[1]

  • Internal Standard: L-Norleucine.[1]

  • LC-MS/MS System.[1][4]

Workflow:

  • Preparation: Spike plasma with 10 µM of this compound.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, 120 min.

  • Quenching: Add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000g, 10 min) and inject supernatant into LC-MS.

  • Validation Check: Monitor the disappearance of the Parent (Ester) and the appearance of the Metabolite (Acid).

    • Success Criteria: The Acid species should accumulate and remain stable (plateau). If the Acid species decreases, non-specific degradation is occurring (unlikely for

      
      -amino acids).[1]
      
Protocol B: Comparative Proteolysis Challenge

This protocol proves the "efficacy" of the

1

Workflow Visualization:

ProteolysisProtocolStartStart: 1mM Substrate Solution(PBS pH 7.4)EnzymeAddAdd Enzyme:Leucine Aminopeptidase (LAP)or Pronase EStart->EnzymeAddSplitSplit SamplesEnzymeAdd->SplitAlphaArmControl: Alpha-LeucineSplit->AlphaArmBetaArmTest: Beta-Leucine EsterSplit->BetaArmIncubateIncubate 37°C(0 - 4 Hours)AlphaArm->IncubateBetaArm->IncubateDetectDerivatization (OPA/FMOC)& HPLC AnalysisIncubate->DetectResultCalculate % RemainingDetect->Result

Figure 2: Workflow for comparative proteolysis challenge.

Methodology:

  • Dissolve test compounds (Alpha vs Beta) in PBS (pH 7.4).

  • Add Leucine Aminopeptidase (LAP) at 1 U/mL.[1]

  • Monitor degradation via HPLC at 210 nm or via OPA derivatization (fluorescence).

  • Expected Result:

    • 
      -Leucine: >90% degradation within 60 mins.[1]
      
    • 
      -Leucine Ester: <5% degradation (backbone intact), though ester hydrolysis may occur if the enzyme prep contains esterase impurities.[1]
      

Technical Specifications & Handling

PropertySpecificationNote
Purity

98% (HPLC)
Essential for kinetic assays.[1]
Chirality

99% ee (S-isomer)
R-isomer impurities can skew enzymatic data.[1]
Solubility DMSO (25 mg/mL), EthanolSoluble in organic solvents; sparingly soluble in water until hydrolyzed.[1]
Storage -20°C, DesiccatedHygroscopic. Ester hydrolysis occurs if exposed to moisture.[1]

Critical Handling Note: When preparing stock solutions for biological assays, avoid aqueous buffers with pH > 8.0, as spontaneous hydrolysis of the ethyl ester can occur, confounding "enzymatic" hydrolysis rates. Use DMSO for stock solutions.[1][5]

References

  • PubChem. (2025).[1] Ethyl 3-amino-4-methylpentanoate | C8H17NO2.[1][2][6] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (1941).[1][7] Synthesis of 3-methylpentanoic acid derivatives. Coll. Vol. 1. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of (S)-3-Amino-4-methylpentanoic acid ethyl ester. As drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Disclaimer: Specific Safety Data Sheets (SDS) for this compound are not uniformly available. The guidance herein is synthesized from the known properties of structurally similar β-amino acid esters and the parent amino acid, L-leucine. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department and the supplier-provided SDS, if available, to ensure full compliance with local, state, and federal regulations.

Part 1: Hazard Profile and Characterization

Understanding the potential hazards of a substance is the foundational step for its safe handling and disposal. Based on data from analogous compounds, this compound should be handled as a substance with the potential for irritation and as a combustible solid/liquid.

Table 1: Synthesized Hazard Profile

Hazard CategoryProbable Classification & Precautionary StatementRationale from Analogous Compounds
Skin Irritation Category 2 (H315): Causes skin irritation.Structurally similar compounds like (R)-3-Amino-4-methylpentanoic acid and various amino acid esters are classified as skin irritants.[1][2]
Eye Irritation Category 2/2A (H319): Causes serious eye irritation.The hydrochloride salt of the parent compound and other amino acid esters are known to cause serious eye irritation.[1][2]
Respiratory Irritation Category 3 (H335): May cause respiratory irritation.The free acid form, (R)-3-Amino-4-methylpentanoic acid, is noted to cause respiratory irritation, a common property for fine chemical dusts or vapors.[2]
Acute Oral Toxicity Category 4 (H302): Harmful if swallowed.While the parent amino acid, Leucine, is practically non-toxic, other ethyl esters of amino acids are classified as harmful if swallowed.[3]
Environmental Potentially Harmful to Aquatic Life. As with many synthetic organic compounds, release into the environment should be avoided. Do not empty into drains.
Physical Hazards Combustible Solid/Liquid. Esters can be combustible. The hydrochloride salt is classified as a combustible solid. The material should be stored away from heat and ignition sources.

Part 2: Pre-Disposal Safety and Engineering Controls

Before initiating any waste collection, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. The primary goal is to minimize exposure to laboratory personnel.

  • Engineering Controls : All handling of this compound, including the transfer to a waste container, should be performed within a certified chemical fume hood to control potential vapors or dust. Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Wear chemical safety goggles or a face shield.[4]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

    • Body Protection : A standard laboratory coat is mandatory.

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[5]

Part 3: Waste Segregation and Containment Protocol

Proper segregation is the most critical step in the logistical management of chemical waste. Improperly mixed waste streams can lead to dangerous chemical reactions, and complicate the disposal process, significantly increasing costs and regulatory risk.

Core Principle: Do Not Mix Waste Streams

The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a "cradle-to-grave" framework for hazardous waste management. Mixing a hazardous waste with a non-hazardous one renders the entire volume hazardous.

Step-by-Step Waste Collection Procedure
  • Select the Appropriate Waste Container :

    • The container must be compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be in good condition, free of cracks or leaks, and have a secure, leak-proof screw cap.

    • The container should be appropriately sized for the expected volume of waste to avoid long-term storage of nearly empty containers.

  • Properly Label the Waste Container :

    • As soon as the first drop of waste is added, the container must be labeled. Federal and state regulations require specific information on the label.

    • Affix a "HAZARDOUS WASTE" label from your institution's EH&S department.

    • Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[2]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Irritant," "Combustible").

  • Accumulate Waste in a Satellite Accumulation Area (SAA) :

    • The SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[2]

    • Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container.[2]

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Segregate the container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1]

  • Requesting Disposal :

    • Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion.

    • Once the container is full, or if the waste generation process is complete, submit a chemical waste pickup request through your institution's EH&S portal.

    • Ensure the container cap is tightly sealed before transport.

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small, manageable spill within a fume hood:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large spills of a combustible liquid.

    • Carefully scoop the absorbent material and spilled substance into a designated waste container.

    • Decontaminate the area with soap and water.

  • Large Spills : For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response or EH&S department immediately.

Part 5: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Waste Generated: (S)-3-Amino-4-methylpentanoic acid ethyl ester characterize Characterize Waste (Consult SDS/Hazard Profile) start->characterize select_container Select Compatible Container (HDPE or Glass) characterize->select_container label_container Label Container Immediately 'HAZARDOUS WASTE' + Full Chemical Name select_container->label_container accumulate Accumulate in SAA (Secondary Containment, Keep Closed) label_container->accumulate check_full Container >90% Full? accumulate->check_full request_pickup Arrange for Pickup (via EH&S Department) check_full->request_pickup Yes continue_use Continue Accumulation check_full->continue_use No end_process Waste Properly Managed request_pickup->end_process continue_use->accumulate

Caption: Disposal workflow for this compound.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • SAFETY DATA SHEET - Fisher Scientific.
  • (R)-3-Amino-4-methylpentanoic acid - CymitQuimica.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Material Safety Data Sheet - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Ethyl 3-amino-4-methylpentanoate hydrochloride AldrichCPR | Sigma-Aldrich.
  • (S)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich.
  • Ethyl 3-amino-4-methylpentanoate | C8H17NO2 | CID 12859677 - PubChem.
  • Safety Data Sheet: Amino acid - Carl ROTH.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet - ChemicalBook.
  • 3-Amino-2-ethyl-4-methylpentanoic acid | C8H17NO2 | CID 88040942 - PubChem.
  • Waste Code - EPA.
  • U List of Hazardous Wastes - Minnesota Pollution Control Agency.
  • Safety Data Sheet - G-Biosciences.
  • Safety Data Sheet: Amino acid - Carl ROTH.
  • Safety Data Sheet - Aaronchem.
  • Hazardous Waste Disposal Guide - NSWAI.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.